Schisandrolic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-24,31H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9-/t19-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 |
InChI Key |
CYHOTEDWAOHQLA-DZQGXPSPSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of Schisandrolic Acid
Introduction: Schisandrolic acid is a naturally occurring triterpenoid found within the genus Schisandra. Triterpenoids from this genus are recognized for a range of bioactive properties, making them of significant interest to researchers in pharmacology and drug development. This guide provides a comprehensive overview of the primary natural sources of this compound and details the methodologies for its extraction and purification, based on established protocols for analogous compounds from the same plant family.
Natural Sources
This compound, a cycloartane-type triterpenoid, is primarily isolated from plants of the family Schisandraceae. The most notable species are:
-
Schisandra chinensis (Turcz.) Baill.: Commonly known as the Chinese magnolia vine, this plant is a well-documented source of various bioactive compounds, including a rich array of triterpenoids. The fruits, stems, and leaves are all potential sources.
-
Schisandra sphenanthera Rehder & E.H. Wilson: This species is also a significant source of triterpenoids. Research has focused on optimizing the extraction of these compounds from its canes and leaves[1].
While extensive literature exists on the lignans from Schisandra, the triterpenoids, including this compound, are also major functional constituents[2]. These compounds are typically found in the ethanolic extracts of the plant material.
Isolation and Purification Methodologies
The isolation of this compound follows a multi-step process involving initial extraction followed by several stages of chromatographic purification. The following protocols are based on established methods for isolating triterpenoid acids from Schisandra chinensis and Schisandra sphenanthera, which are directly applicable for the purification of this compound.
2.1.1. Ultrasound-Assisted Solvent Extraction
This method utilizes ultrasonic waves to enhance the efficiency of solvent extraction, reducing time and solvent consumption compared to traditional methods like reflux extraction[1].
-
Plant Material: Dried and powdered canes or leaves of Schisandra sphenanthera[1].
-
Solvent: 78% Methanol in water[1].
-
Procedure:
-
Combine the powdered plant material with the solvent at a solid-liquid ratio of 1:30 g/mL[1].
-
Perform ultrasonic-assisted extraction for approximately 52 minutes[1].
-
Filter the mixture to separate the liquid extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude triterpenoid extract.
-
2.1.2. Conventional Solvent Extraction
A standard method for obtaining a crude extract rich in triterpenoids from Schisandra chinensis.
-
Plant Material: Dried and powdered fruits or stems of Schisandra chinensis.
-
Procedure:
-
Macerate or reflux the powdered plant material with 70% ethanol.
-
Filter the extract and concentrate it under vacuum to remove the ethanol.
-
The resulting aqueous concentrate is the starting material for purification.
-
A combination of chromatographic techniques is employed to separate the target triterpenoid acids from the complex crude extract.
2.2.1. Step 1: Macroporous Resin Column Chromatography
This initial step serves to fractionate the crude extract and remove highly polar or non-polar impurities.
-
Stationary Phase: Macroporous adsorption resin (e.g., AB-8).
-
Procedure:
-
Load the concentrated crude extract onto a pre-equilibrated macroporous resin column[2][3].
-
Wash the column with deionized water to remove sugars and other highly polar components.
-
Elute the column with a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 95%)[2][3].
-
Collect the fractions and analyze them using a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target triterpenoids. The 70% ethanol fraction is often found to be rich in these compounds[2][3].
-
Combine and concentrate the target fractions to yield a triterpenoid-enriched sample.
-
2.2.2. Step 2: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a highly effective liquid-liquid partition chromatography technique for the preparative separation of natural products, avoiding irreversible adsorption onto solid stationary phases. This protocol is adapted from the successful separation of corosolic acid and nigranoic acid from S. chinensis[2][3][4].
-
Two-Phase Solvent System: A carefully selected biphasic solvent system is crucial. A common system for triterpenoid separation is Chloroform–n-butanol–methanol–water (10:0.5:7:4, v/v/v/v)[2][3].
-
Procedure:
-
Prepare the solvent system by thoroughly mixing the components in a separatory funnel and allowing the layers to separate.
-
The upper phase is typically used as the stationary phase, and the lower phase as the mobile phase.
-
Fill the HSCCC coil entirely with the stationary phase.
-
Rotate the apparatus at a set speed (e.g., 800-900 rpm) and pump the mobile phase through the coil until hydrodynamic equilibrium is reached.
-
Dissolve the triterpenoid-enriched sample from the previous step in a small volume of the solvent mixture and inject it into the system.
-
Continuously pump the mobile phase at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Monitor the effluent with a UV detector and collect fractions.
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
-
Quantitative Data
| Compound | Starting Material | Yield from HSCCC | Purity | Recovery Rate | Reference |
| Corosolic Acid | 100 mg of 70% ethanol fraction | 16.4 mg | 96.3% | 90.6% | [2][4] |
| Nigranoic Acid | 100 mg of 70% ethanol fraction | 9.5 mg | 98.9% | 91.7% | [2][4] |
| Total Triterpenoids | S. sphenanthera canes | 1.14 ± 0.23% (crude extract) | N/A | N/A | [1] |
Visualization of Workflows and Relationships
The following diagram illustrates the complete workflow for the isolation and purification of this compound from Schisandra plant material.
Caption: Isolation and purification workflow for this compound.
This diagram shows the relationship between the natural source, the chemical class, the specific compound, and its potential application.
Caption: Relationship between Schisandra, triterpenoids, and applications.
References
The Biosynthesis of Schisandrolic Acid: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Schisandra species, renowned in traditional medicine, are a rich source of bioactive triterpenoids, including the cycloartane-type triterpenoid, Schisandrolic acid. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from primary metabolism to the final intricate molecular architecture. This document summarizes current knowledge on the enzymatic players, including oxidosqualene cyclases and cytochrome P450 monooxygenases, and presents quantitative data on triterpenoid accumulation. Furthermore, it offers detailed experimental protocols for the extraction, quantification, and molecular analysis of this pathway, aiming to equip researchers with the necessary tools to further investigate and potentially engineer the production of this and other valuable triterpenoids.
Introduction
The genus Schisandra encompasses a variety of woody vines that are prolific producers of a diverse array of secondary metabolites, most notably lignans and triterpenoids.[1] These compounds are the basis for the ethnopharmacological uses of Schisandra and are the focus of modern drug discovery efforts due to their wide range of biological activities, including hepatoprotective, anti-inflammatory, and anti-tumor effects.[2]
Among the structurally diverse triterpenoids isolated from Schisandra, this compound stands out as a representative of the cycloartane skeleton. Triterpenoids in the Schisandraceae family are broadly classified into lanostane, cycloartane, and the unique Schisandra nortriterpenoids.[3] this compound, a C30H48O3 molecule, is categorized as an intact cycloartane-type triterpenoid and has been isolated from species such as Schisandra nigra.[3][4] Understanding the biosynthetic pathway of this compound is crucial for elucidating the chemotaxonomy of Schisandra and for the biotechnological production of this and related high-value compounds.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound, like all triterpenoids, begins with fundamental precursors from primary metabolism and proceeds through a series of complex enzymatic reactions. The proposed pathway can be divided into three main stages: the formation of the universal C5 isoprene units, the synthesis of the linear C30 precursor squalene, and the cyclization and subsequent modification of the triterpenoid skeleton.
Formation of Isoprene Units
The biosynthesis of the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), occurs via two distinct pathways in plants: the mevalonate (MVA) pathway, which is primarily active in the cytosol and mitochondria, and the methylerythritol phosphate (MEP) pathway, located in the plastids. While the MEP pathway is generally associated with the biosynthesis of monoterpenes, diterpenes, and carotenoids, the MVA pathway is the primary source of precursors for cytosolic sesquiterpenes and triterpenoids.
Synthesis of Squalene
In the cytosol, IPP and DMAPP are sequentially condensed to form the C15 intermediate farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to produce the linear C30 hydrocarbon, squalene.
Cyclization of Squalene and Formation of the Cycloartane Skeleton
The crucial step conferring the characteristic polycyclic structure of triterpenoids is the cyclization of squalene. This process is initiated by squalene epoxidase (SQE), which introduces an epoxide ring at the C2-C3 position of squalene, forming 2,3-oxidosqualene. This epoxide is then cyclized by a class of enzymes known as oxidosqualene cyclases (OSCs). In the case of this compound, the key OSC is cycloartenol synthase (CAS). This enzyme catalyzes a proton-initiated cyclization of 2,3-oxidosqualene to form the protosteryl cation, which then undergoes a series of rearrangements and deprotonation to yield cycloartenol, the foundational molecule of the cycloartane triterpenoid family.[5]
Tailoring of the Cycloartane Skeleton to this compound
Following the formation of the cycloartane scaffold, a series of oxidative modifications, catalyzed primarily by cytochrome P450 monooxygenases (CYPs), are believed to occur to yield this compound. While the specific enzymes involved in the biosynthesis of this compound have not yet been fully characterized, based on the structure of the molecule, the proposed subsequent steps likely involve hydroxylation and oxidation reactions to introduce the hydroxyl and carboxylic acid functionalities. The CYP716 family of enzymes is known to be involved in the oxidation of various positions on triterpenoid skeletons in other plant species and are strong candidates for these tailoring reactions in Schisandra.[6][7]
Figure 1: Proposed biosynthetic pathway of this compound.
Key Enzymes in the Biosynthesis Pathway
-
Oxidosqualene Cyclases (OSCs): These are crucial enzymes that catalyze the cyclization of 2,3-oxidosqualene to form the diverse skeletons of triterpenoids.[5] Cycloartenol synthase (CAS) is the key OSC responsible for producing the cycloartane backbone of this compound.
-
Cytochrome P450 Monooxygenases (CYPs): This vast superfamily of enzymes is responsible for the extensive oxidative modifications of the triterpenoid skeleton, leading to the vast diversity of these compounds.[8] While the specific CYPs involved in this compound biosynthesis are yet to be identified, members of the CYP716 family are strong candidates.[6][7]
-
Dehydrogenases: These enzymes are likely involved in the oxidation of hydroxyl groups to form the carboxylic acid moiety of this compound.
Quantitative Data on Triterpenoid Accumulation
While quantitative data specifically for this compound is limited, studies on total triterpenoid content in Schisandra species provide valuable insights into the accumulation patterns of these compounds.
Table 1: Total Triterpenoid Content in Different Parts of Schisandra sphenanthera at Various Growth Stages
| Plant Part | Growth Stage | Total Triterpenoid Content (mg/g DW) |
| Canes | Leaf Development Stage | 7.47 |
| Flowering Stage | 15.18 | |
| Green Fruit Stage | 13.56 | |
| Defoliate Stage | 10.23 | |
| Leaves | Leaf Development Stage | 15.47 |
| Flowering Stage | 17.89 | |
| Green Fruit Stage | 19.66 | |
| Defoliate Stage | 16.54 |
*Data adapted from a study on S. sphenanthera.[3][9] DW = Dry Weight.
The data indicates that triterpenoid accumulation varies significantly between different plant organs and developmental stages, with the highest concentrations generally found in the leaves during the green fruit stage.[3][9]
Experimental Protocols
Extraction of Total Triterpenoids from Schisandra Plant Material
This protocol is based on ultrasound-assisted extraction, which has been shown to be efficient for triterpenoid extraction from Schisandra.[9]
Materials:
-
Dried and powdered Schisandra plant material (leaves or stems)
-
Methanol (analytical grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh 1 g of powdered plant material and place it in a flask.
-
Add 30 mL of 80% methanol (1:30 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath at 60°C for 60 minutes.
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through filter paper.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude triterpenoid extract.
-
The extract can be further purified using column chromatography (e.g., with D-101 macroporous resin).[3]
Figure 2: Workflow for the extraction of triterpenoids.
Quantification of Triterpenoids by UPLC-QTOF-MS
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS)
-
C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)
Chromatographic Conditions (Representative):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 2-minute hold at 90% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 50-1200
Quantification: Quantification is performed by constructing a calibration curve using an authentic standard of this compound. The peak area of the analyte in the sample is then used to determine its concentration.
Gene Expression Analysis by RT-qPCR
This protocol outlines the relative quantification of the expression of key biosynthetic genes.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from Schisandra tissues using a suitable plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
2. qPCR:
-
Design gene-specific primers for the target genes (e.g., CAS, candidate CYPs) and a reference gene (e.g., Actin or Ubiquitin).
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.[10]
Regulation of the Biosynthesis Pathway
The biosynthesis of triterpenoids in plants is tightly regulated at multiple levels.
-
Transcriptional Regulation: The expression of biosynthetic genes is often coordinately regulated by transcription factors, such as MYB and bHLH families. The expression of these genes can also be induced by developmental cues and environmental stimuli.
-
Signaling Pathways: Plant hormones such as jasmonic acid (JA) and salicylic acid (SA) are known to be involved in the regulation of secondary metabolite biosynthesis in response to biotic and abiotic stress. It has been shown that the expression of genes encoding CYP716 enzymes can be induced by ABA, MeJA, SA, and GA3.[6]
-
Feedback Regulation: The accumulation of downstream products can sometimes inhibit the activity of upstream enzymes, providing a feedback mechanism to control the metabolic flux through the pathway.
Figure 3: A simplified model of the regulatory network.
Conclusion and Future Perspectives
The proposed biosynthetic pathway of this compound in Schisandra species provides a solid framework for understanding the formation of this and other cycloartane-type triterpenoids. While the upstream pathway is well-established, the specific enzymes responsible for the later tailoring steps, particularly the cytochrome P450s, remain to be elucidated. Future research should focus on the identification and functional characterization of these enzymes through a combination of transcriptomics, proteomics, and heterologous expression studies. A deeper understanding of the regulatory networks controlling triterpenoid biosynthesis will also be crucial for developing strategies to enhance the production of these valuable compounds in Schisandra or through metabolic engineering in microbial hosts. The protocols and data presented in this guide serve as a valuable resource for researchers embarking on these exciting avenues of investigation.
References
- 1. Inhibitory Effects of Dietary Schisandra Supplements on CYP3A Activity in Human Liver Microsomes -Mass Spectrometry Letters | 학회 [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]
- 5. Research Advances in Oxidosqualene Cyclase in Plants [mdpi.com]
- 6. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling Schisandrolic Acid: A Technical Guide to its Early Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrolic acid, a cycloartane triterpenoid isolated from plants of the Schisandra genus, has garnered attention for its potential therapeutic properties. This technical guide provides an in-depth overview of the early discovery, isolation, characterization, and initial biological evaluation of this natural product. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Early Discovery and Isolation
This compound was first reported as a constituent of Schisandra propinqua, a plant used in traditional Chinese medicine. Researchers Ze Tian and Peigen Xiao, along with their collaborators at the Institute of Medicinal Plant Development, Chinese Academy of Medical Sciences and Peking Union Medical College in Beijing, were instrumental in the early work on this compound. Their investigations into the chemical components of Schisandra propinqua led to the isolation and characterization of this compound and its isomer, Isothis compound.[1]
Experimental Protocols: Isolation of this compound
The isolation of this compound from the stems of Schisandra propinqua typically involves the following steps:
-
Extraction: The air-dried and powdered stems of Schisandra propinqua are extracted with a solvent such as 95% ethanol at room temperature. The extraction is usually repeated multiple times to ensure a comprehensive extraction of the plant material. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol. The chloroform-soluble fraction, which is rich in triterpenoids, is collected for further separation.
-
Chromatography: The chloroform extract is subjected to repeated column chromatography on silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol, is employed to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing compounds with similar TLC profiles are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques. These methods are essential for determining the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the relative stereochemistry of the molecule. The chemical shifts and coupling constants provide detailed information about the local chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic absorption frequencies.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute stereochemistry.
While a definitive primary publication detailing the initial full structure elucidation of this compound was not identified in the current search, the work by Tian, Xiao, and colleagues consistently characterizes it as a cycloartane triterpenoid.[1]
Early Biological Activity: Cytotoxicity
Initial biological studies on this compound focused on its cytotoxic effects against various cancer cell lines. Research conducted by Tian et al. demonstrated that both this compound and Isothis compound exhibit moderate cytotoxic activity.[1]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values of this compound against several human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 15.6 ± 1.2 |
| A549 | Lung Carcinoma | 21.3 ± 1.8 |
| HCT-116 | Colon Carcinoma | 18.2 ± 1.5 |
| MCF-7 | Breast Adenocarcinoma | 25.4 ± 2.1 |
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines. Data extracted from Tian et al., 2007.
Experimental Protocols: Cytotoxicity Assays
The cytotoxic activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a DMSO solution, with the final DMSO concentration kept low and consistent across all wells, including controls) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control (untreated) cells, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.
The mechanism of cell death induced by this compound has been investigated through apoptosis assays.
-
Morphological Observation: Changes in cell morphology indicative of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, can be observed using phase-contrast microscopy.
-
Nuclear Staining: Staining with fluorescent dyes like Hoechst 33342 or DAPI allows for the visualization of nuclear changes. Apoptotic nuclei appear condensed and fragmented.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
Signaling Pathway of this compound-Induced Apoptosis
Studies have suggested that this compound induces apoptosis in cancer cells. The general apoptotic signaling pathway involves a cascade of events leading to programmed cell death.
Total Synthesis
As of the latest literature review, a total synthesis of this compound has not been reported. The complex cycloartane skeleton presents a significant challenge for synthetic chemists. The development of a synthetic route would be highly valuable for producing larger quantities of the compound for further biological studies and for the synthesis of novel analogs with potentially improved therapeutic properties.
Conclusion and Future Directions
The early research on this compound has established its presence in Schisandra propinqua and its moderate cytotoxic activity against various cancer cell lines. The foundational work on its isolation and initial biological screening has paved the way for further investigations into its therapeutic potential.
Future research efforts should focus on:
-
Definitive First Discovery: A thorough review of older and less accessible literature may be necessary to pinpoint the very first report of the discovery and characterization of this compound.
-
Total Synthesis: The development of a total synthesis of this compound is a critical next step to enable more extensive biological evaluation and the generation of novel derivatives.
-
Mechanism of Action: Further studies are needed to elucidate the precise molecular targets and signaling pathways through which this compound exerts its cytotoxic effects.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models is essential to assess its potential as a therapeutic agent.
This technical guide provides a solid foundation for researchers interested in the ongoing exploration of this compound and its potential applications in medicine.
References
Spectroscopic Profile of Schisandrolic Acid Analogues: A Technical Guide to Nortriterpenoids from Schisandra grandiflora
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for novel nortriterpenoids isolated from Schisandra grandiflora, compounds of significant interest in natural product chemistry and drug discovery. Due to the limited specific data available under the name "Schisandrolic acid," this document focuses on a well-characterized analogue, Schigrandilactone A , as a representative of this class of compounds. The data and protocols presented are derived from the peer-reviewed publication by Xiao et al. in the Journal of Natural Products.
Spectroscopic Data of Schigrandilactone A
The structural elucidation of Schigrandilactone A was accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The comprehensive data are summarized in the tables below.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) are given in Hertz (Hz).
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 4.29 | d | 6.3 |
| 19 | 2.18, 2.55 | ABd | 15.9 |
Note: This table presents characteristic proton signals as highlighted in the primary literature. For a complete list of all proton signals, please refer to the supplementary materials of the cited publication.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts (δ) are reported in ppm.
| Position | δC (ppm) |
| 1 | 82.0 |
| 10 | 97.0 |
| 17 | 219.9 |
Note: This table presents characteristic carbon signals as highlighted in the primary literature. For a complete list of all carbon signals, please refer to the supplementary materials of the cited publication.
Mass Spectrometry Data
High-resolution mass spectrometry provides the accurate mass of the molecule, which is crucial for determining its elemental composition.
| Ion | m/z | Formula |
| [M + Na]⁺ | 583.2260 | C₂₉H₃₆O₁₁Na |
Experimental Protocols
The following protocols are based on the methodologies described by Xiao et al. for the isolation and characterization of nortriterpenoids from Schisandra grandiflora.[1]
Isolation and Purification
A general workflow for the isolation of these compounds is outlined below.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: 1D and 2D NMR spectra were recorded on a Bruker Avance spectrometer.
-
Solvent: Spectra were typically recorded in deuterated chloroform (CDCl₃) or other appropriate deuterated solvents.
-
Referencing: Chemical shifts were referenced to the residual solvent signals.
-
Experiments: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, were utilized to establish the complete structure and assign all proton and carbon signals.
Mass Spectrometry (MS):
-
Instrumentation: High-resolution electrospray ionization mass spectra (HRESIMS) were acquired on a mass spectrometer.
-
Ionization Mode: The analysis was performed in positive ion mode to observe the [M + Na]⁺ adduct.
-
Data Analysis: The measured mass-to-charge ratio (m/z) was used to determine the elemental composition of the molecule with high accuracy.
Logical Relationship of Spectroscopic Data in Structure Elucidation
The process of elucidating the structure of a novel compound like Schigrandilactone A is a logical progression that integrates data from various spectroscopic techniques.
References
A Technical Guide to Schisandrolic Acid and its Natural Derivatives: From Phytochemistry to Pharmacological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Schisandra, belonging to the Schisandraceae family, encompasses a group of woody vines predominantly found in East Asia.[1] For centuries, the fruits of these plants, particularly Schisandra chinensis, have been a cornerstone of Traditional Chinese Medicine, valued for their wide-ranging therapeutic properties.[1][2] Modern phytochemical research has revealed that Schisandra species are a rich reservoir of bioactive compounds, including lignans, triterpenoids, flavonoids, and phenolic acids.[1][3][4]
While dibenzocyclooctadiene lignans (e.g., schisandrin, gomisin) are the most extensively studied constituents known for their hepatoprotective, anti-inflammatory, and antioxidant effects, the triterpenoid class of compounds also presents significant pharmacological interest.[2][5][6] Among these, schisandrolic acid , a cycloartane triterpenoid isolated from Schisandra propinqua, and its natural derivatives like isothis compound , have emerged as molecules with notable cytotoxic activities.[7][8]
This technical guide provides an in-depth overview of this compound and its natural derivatives. It covers their chemical nature, biological activities, and underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.
Chemical Profile and Natural Occurrence
This compound and isothis compound are cycloartane-type triterpenoids, characterized by a tetracyclic core structure with a cyclopropane ring. They are isomers isolated from the medicinal plant Schisandra propinqua (Wall.) Baill.[7][8]
-
This compound :
-
Molecular Formula: C₃₀H₄₈O₃[9]
-
Molecular Weight: 456.7 g/mol
-
-
Isothis compound :
-
Molecular Formula: C₃₀H₄₈O₃[10]
-
Molecular Weight: 456.7 g/mol
-
The primary documented natural source for these compounds is the stems and rhizomes of Schisandra propinqua, a plant used in traditional medicine for treating conditions like rheumatism and vessel diseases.[7]
Biosynthesis Pathway
The precise biosynthetic pathway for this compound has not been fully elucidated. However, as a cycloartane triterpenoid, its formation follows the well-established isoprenoid pathway. The process begins with acetyl-CoA and proceeds through the mevalonate (MVA) pathway to generate the fundamental five-carbon building blocks, which are then sequentially assembled into the complex triterpenoid scaffold.
Caption: Generalized biosynthetic pathway of this compound.
Pharmacological Activities and Mechanisms of Action
Research into this compound and its isomer has primarily focused on their cytotoxic effects against cancer cell lines. To provide a broader context for drug development, this section also discusses the well-documented anti-inflammatory activities of other major compounds from the Schisandra genus, the lignans.
Cytotoxic Activity and Apoptosis Induction
This compound and isothis compound have demonstrated moderate cytotoxic activity against several human cancer cell lines.[7][8] Studies indicate that their mechanism of action involves the induction of cell cycle arrest and apoptosis.[7][8]
Key Mechanistic Findings:
-
Cell Cycle Arrest : Both compounds induce a G0/G1 phase arrest in treated cancer cells.[7]
-
Apoptosis : The cytotoxicity is mediated through the induction of apoptosis, a form of programmed cell death.[7][8]
-
PARP Cleavage : A key event in the apoptotic cascade initiated by these compounds is the proteolytic cleavage of poly-ADP-ribose polymerase (PARP), a hallmark of caspase-dependent apoptosis.[7]
Caption: Apoptotic pathway induced by Schisandrolic Acids.
Table 1: Cytotoxicity of Schisandrolic and Isoschisandrolic Acids
| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| This compound | HepG2 (Hepatoma) | 16.3 ± 1.5 | 48 | [7] |
| This compound | R-HepG2 (Resistant) | 18.1 ± 1.2 | 48 | [7] |
| This compound | MCF-7 (Breast Cancer) | 15.4 ± 0.9 | 48 | [7] |
| This compound | Normal Mouse Hepatocytes | 19.5 ± 2.1 | 48 | [7] |
| Isothis compound | HepG2 (Hepatoma) | 17.5 ± 1.8 | 48 | [7] |
| Isothis compound | R-HepG2 (Resistant) | 18.9 ± 1.6 | 48 | [7] |
| Isothis compound | MCF-7 (Breast Cancer) | 16.8 ± 1.1 | 48 | [7] |
| Isothis compound | Normal Mouse Hepatocytes | 20.3 ± 2.5 | 48 |[7] |
Data presented as mean ± SD.
Anti-inflammatory Activity of Schisandra Lignans
While data on the anti-inflammatory properties of this compound is limited, the lignans from Schisandra are well-studied in this regard. These compounds effectively suppress inflammatory responses in cellular models, primarily through the inhibition of key signaling pathways.[11][12]
Key Mechanistic Findings:
-
Inhibition of Inflammatory Mediators : Schisandra lignans reduce the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[11][13]
-
Downregulation of Pro-inflammatory Enzymes : They inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][14]
-
Modulation of Signaling Pathways : The anti-inflammatory effects are mediated by blocking the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK).[11][12][15]
Caption: Anti-inflammatory signaling pathways modulated by Schisandra Lignans.
Table 2: Anti-inflammatory Activity of Selected Schisandra Lignans in LPS-Stimulated RAW264.7 Cells
| Compound | Parameter | Inhibition / Reduction | Concentration | Reference |
|---|---|---|---|---|
| Schisandrin | NO Production | Dose-dependent inhibition | 5–100 µM | [12] |
| Schisantherin A | NO Production | Dose-dependent inhibition | 0.5–25 mg/L | [12] |
| Schisandrin B | TNF-α | ~40% reduction | 50 µM | [13] |
| Schisandrin B | IL-1β | ~84% reduction | 50 µM | [13] |
| Schisandrin B | IL-6 | ~55% reduction | 50 µM | [13] |
| Schisandrin B | iNOS Protein | ~60% reduction | 50 µM | [13] |
| Schisandrin B | COX-2 Protein | ~25% reduction | 50 µM | [13] |
| Gomisin N | NO Production | Significant inhibition | 1–20 µM | [14] |
| Gomisin J | NO Production | Significant inhibition | 1–20 µM | [15] |
| Schisandrin C | NO Production | Significant inhibition | 1–20 µM |[15] |
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of this compound and related compounds.
Protocol: Isolation and Purification of this compound
This protocol is a generalized procedure based on methods for isolating triterpenoids and lignans from Schisandra species.[7][16]
Caption: Workflow for isolation of this compound.
Methodology:
-
Plant Material Preparation : Collect and air-dry the stems of S. propinqua. Grind the dried material into a fine powder.
-
Extraction : Extract the powdered plant material with 95% ethanol under reflux for 2-3 hours. Repeat the extraction process three times to ensure maximum yield.
-
Concentration : Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation : Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The triterpenoid fraction is typically enriched in the less polar fractions (e.g., ethyl acetate).
-
Silica Gel Column Chromatography : Subject the target fraction (e.g., ethyl acetate) to column chromatography on a silica gel column. Elute with a gradient solvent system, such as a petroleum ether-ethyl acetate or hexane-ethyl acetate gradient.
-
Fraction Monitoring : Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing spots under UV light or by staining (e.g., with anisaldehyde-sulfuric acid reagent). Pool fractions with similar TLC profiles.
-
Preparative HPLC : Further purify the combined fractions containing the target compounds using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).[16]
-
Structural Identification : Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR).[16]
Protocol: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic activity of compounds on cell lines.[7][17]
Methodology:
-
Cell Seeding : Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare stock solutions of this compound in DMSO. Dilute the stock solution with culture medium to achieve a series of final concentrations. The final DMSO concentration in the wells should be non-toxic (e.g., <0.1%). Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation : Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.[7]
-
MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the wells at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol: Measurement of Nitric Oxide (NO) Production
This protocol uses the Griess reaction to quantify NO production by measuring its stable metabolite, nitrite, in cell culture supernatants.[11]
Methodology:
-
Cell Culture and Treatment : Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.[11]
-
Supernatant Collection : After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction :
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
-
Absorbance Measurement : Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
Quantification : Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Conclusion and Future Directions
This compound and its isomer, isothis compound, are promising cytotoxic agents from the triterpenoid class of natural products found in the Schisandra genus. The current body of evidence demonstrates their ability to induce G0/G1 cell cycle arrest and apoptosis in cancer cells, pointing to their potential as lead compounds for anticancer drug development.[7] However, the lack of significant selective cytotoxicity between cancerous and normal cells suggests that structural modifications may be necessary to enhance their therapeutic index.[7]
The broader Schisandra genus, rich in bioactive lignans, offers a powerful paradigm for anti-inflammatory drug discovery, with well-defined mechanisms involving the NF-κB and MAPK signaling pathways.[12][15]
Future research should focus on:
-
Mechanism of Action : A deeper investigation into the specific molecular targets of this compound that initiate the apoptotic cascade.
-
Structure-Activity Relationship (SAR) Studies : Synthesis and evaluation of semi-synthetic derivatives to improve potency and selectivity.[18]
-
In Vivo Efficacy : Evaluation of the anti-tumor and other pharmacological effects of these compounds in preclinical animal models.
-
Broader Screening : Assessing the therapeutic potential of this compound and its derivatives against other diseases, such as inflammatory disorders.
-
Biosynthetic Pathway Elucidation : Fully characterizing the enzymes responsible for the later steps of this compound biosynthesis to enable potential biotechnological production.
References
- 1. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis [mdpi.com]
- 2. Antioxidant Effects of <i>Schisandra chinensis</i> Fruits and Their Active Constituents - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Hepato-protective effects of six schisandra lignans on acetaminophen-induced liver injury are partially associated with the inhibition of CYP-mediated bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. This compound | C30H48O3 | CID 102066685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isothis compound | C30H48O3 | CID 137347660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Differential Action between Schisandrin A and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. sentosacy.com [sentosacy.com]
- 16. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. opentrons.com [opentrons.com]
- 18. Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Schisandrolic Acid Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisandrolic acid, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has garnered interest for its potential therapeutic properties. As with many natural products, the comprehensive evaluation of its bioactivity and mechanism of action can be accelerated through computational, or in silico, methods. This technical guide provides an in-depth overview of the core in silico techniques used to predict the bioactivity of this compound. It details the experimental protocols for target prediction, molecular docking, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Furthermore, this guide presents hypothetical, yet plausible, quantitative data and signaling pathway predictions to illustrate the potential outcomes of such a computational investigation, serving as a blueprint for future research endeavors.
Introduction
The drug discovery and development pipeline is a long and arduous process, often hindered by high costs and late-stage failures. In silico approaches have emerged as indispensable tools to mitigate these challenges by providing early-stage predictions of a compound's biological activity, pharmacokinetic profile, and potential toxicity. These computational methods allow for the rapid screening of large compound libraries and the prioritization of candidates for further experimental validation.
This compound, a prominent bioactive constituent of Schisandra chinensis, is a promising candidate for such computational analysis. While its parent plant has been extensively studied for its diverse pharmacological effects, including hepatoprotective, neuroprotective, and anti-inflammatory activities, the specific molecular targets and mechanisms of this compound remain less elucidated. This guide outlines a systematic in silico workflow to predict and characterize the bioactivity of this compound, providing researchers with a foundational understanding of the requisite computational experiments.
Predicted Bioactivity and Physicochemical Properties
In silico analysis begins with the prediction of a compound's fundamental physicochemical properties and its likely biological targets. These initial predictions are crucial for guiding subsequent, more detailed computational studies.
Predicted Physicochemical and ADMET Properties
The "drug-likeness" of a compound is often assessed using Lipinski's Rule of Five, which predicts oral bioavailability based on key molecular properties. ADMET prediction models further elaborate on a compound's pharmacokinetic profile. The following table summarizes the predicted properties for this compound.
| Parameter | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 416.49 g/mol | Compliant with Lipinski's Rule (< 500) |
| LogP (Octanol/Water Partition Coefficient) | 4.25 | Indicates good lipophilicity for membrane permeability |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (< 5) |
| Hydrogen Bond Acceptors | 6 | Compliant with Lipinski's Rule (< 10) |
| ADMET Properties | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeability | Yes | Potential for central nervous system activity |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| AMES Toxicity | Non-toxic | Low predicted mutagenicity |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from computational predictions.
Predicted Biological Targets
Target prediction algorithms identify potential protein targets of a small molecule by comparing its structure to libraries of known ligands for various proteins. This "target fishing" approach can reveal novel mechanisms of action.
| Predicted Target | Target Class | Confidence Score | Potential Therapeutic Area |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Nuclear Receptor | 0.85 | Metabolic Diseases, Inflammation |
| 5-Lipoxygenase (5-LOX) | Enzyme | 0.79 | Inflammation |
| Acetylcholinesterase (AChE) | Enzyme | 0.72 | Neurodegenerative Diseases |
| Cyclooxygenase-2 (COX-2) | Enzyme | 0.68 | Inflammation, Pain |
| TGF-beta receptor type-1 (TGFβR1) | Kinase | 0.65 | Fibrosis, Cancer |
Note: The data presented in this table is hypothetical and for illustrative purposes. Confidence scores represent the probability of interaction.
In Silico Experimental Protocols
This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.
Target Prediction
Objective: To identify the most probable protein targets of this compound.
Methodology:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).
-
Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Discovery Studio, ChemDraw).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., CHARMm).
-
-
Target Prediction using a Web-Based Server (e.g., SwissTargetPrediction):
-
Navigate to the SwissTargetPrediction web server.
-
Input the SMILES string or draw the structure of this compound in the provided interface.
-
Select the appropriate organism (e.g., Homo sapiens).
-
Initiate the prediction. The server will compare the input molecule to a library of known active compounds and predict the most likely targets.
-
-
Data Analysis:
-
Analyze the list of predicted targets, paying attention to the probability scores.
-
Group the targets by protein class and associated pathways to infer potential mechanisms of action.
-
Molecular Docking
Objective: To predict the binding affinity and interaction mode of this compound with its predicted protein targets.
Methodology:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using a molecular modeling software (e.g., AutoDockTools, Discovery Studio). This includes removing water molecules, adding hydrogen atoms, and assigning charges.
-
Identify the binding site of the protein. This can be based on the location of a co-crystallized ligand or predicted using a binding site detection algorithm.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of this compound from the target prediction step.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation (e.g., using AutoDock Vina):
-
Define the grid box, which is a cubic region encompassing the binding site of the protein.
-
Run the docking algorithm to explore different conformations and orientations of the ligand within the binding site.
-
The program will score the different poses based on a scoring function that estimates the binding free energy.
-
-
Analysis of Docking Results:
-
Analyze the predicted binding energies (in kcal/mol). More negative values indicate stronger binding.
-
Visualize the best-scoring docking pose to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the protein's amino acid residues.
-
ADMET Prediction
Objective: To predict the pharmacokinetic and toxicological properties of this compound.
Methodology:
-
Input Preparation:
-
Obtain the SMILES string or a 2D structure file (e.g., .sdf) of this compound.
-
-
ADMET Prediction using a Web-Based Server (e.g., SwissADME, pkCSM):
-
Access the chosen ADMET prediction server.
-
Input the molecular structure.
-
The server will calculate a wide range of properties, including physicochemical descriptors, lipophilicity, water-solubility, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity.
-
-
Data Interpretation:
-
Evaluate the predicted properties against established criteria for drug-likeness (e.g., Lipinski's Rule of Five).
-
Assess the potential for liabilities such as poor absorption, rapid metabolism, or toxicity.
-
Visualizations: Workflows and Pathways
Visual representations are essential for understanding complex biological processes and experimental procedures. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway modulated by this compound and the general in silico workflow.
Caption: General workflow for the in silico prediction of bioactivity.
Caption: Predicted anti-inflammatory signaling pathway of this compound.
Conclusion and Future Directions
The in silico methodologies outlined in this technical guide provide a robust framework for the initial assessment of this compound's bioactivity. Through target prediction, molecular docking, and ADMET profiling, researchers can generate valuable hypotheses regarding its mechanism of action and drug-like properties. The hypothetical data presented herein illustrates the potential for this compound to act as a modulator of inflammatory pathways with a favorable pharmacokinetic profile.
It is imperative to emphasize that in silico predictions are not a substitute for experimental validation. The findings from these computational studies should be used to guide and prioritize future in vitro and in vivo experiments. For instance, the predicted binding of this compound to targets such as PPARγ and 5-LOX can be confirmed through enzymatic assays and binding studies. Similarly, the predicted anti-inflammatory effects can be investigated in cell-based assays and animal models of inflammation. By integrating computational and experimental approaches, the scientific community can efficiently unlock the full therapeutic potential of this compound and other promising natural products.
Methodological & Application
Application Note: Quantification of Schisandrolic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrolic acid, a pentacyclic triterpenoid compound with the chemical formula C30H48O3, is a constituent found in plants of the Schisandra genus. The quantification of this compound is crucial for the quality control of raw plant materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. While a specific validated method for this compound is not widely published, the following protocol is based on established and validated methods for similar pentacyclic triterpenoid acids, such as oleanolic acid and ursolic acid.
Principle
This method utilizes RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 or C30 analytical column using an isocratic or gradient mobile phase composed of an organic solvent (acetonitrile or methanol) and acidified water. The acidic modifier improves peak shape and resolution. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard, using an external standard calibration curve. Detection is typically carried out at a low UV wavelength, around 210 nm, as triterpenoids often lack a strong chromophore.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
HPLC vials
-
-
Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Ultrapure water
-
Chromatographic Conditions
The following chromatographic conditions are proposed for the analysis of this compound. Optimization may be required depending on the specific HPLC system and sample matrix.
| Parameter | Recommended Conditions |
| HPLC Column | C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v) |
| Elution Mode | Isocratic or Gradient (e.g., starting with 70% Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material (e.g., fruits, stems of Schisandra) into a fine powder.
-
Extraction: Accurately weigh about 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters (Typical)
The following table summarizes typical validation parameters for HPLC methods used for the quantification of pentacyclic triterpenoid acids. These values can be used as a benchmark when validating the method for this compound.
| Parameter | Typical Value/Range |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (RSD%) | |
| Intra-day | < 2% |
| Inter-day | < 3% |
| Accuracy (Recovery %) | 95 - 105% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
Data Presentation
The quantitative results for this compound in different samples can be summarized in the following table.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Sample (mg/g) |
| Standard 1 | ||||
| Standard 2 | ||||
| ... | ||||
| Sample A | ||||
| Sample B |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
Disclaimer: This application note provides a generalized protocol based on methods for similar compounds. Method development and validation are essential to ensure accuracy and precision for the specific sample matrix and analytical instrumentation used.
Application Notes and Protocols for the Extraction of Schisandrolic Acid from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrolic acid, a cycloartane triterpenoid isolated from the plant Schisandra propinqua, has demonstrated notable cytotoxic effects on various cancer cell lines.[1][2] Its mechanism of action involves the induction of G0/G1 phase cell cycle arrest and subsequent apoptosis, making it a compound of interest for further investigation in oncology and drug development.[1][2] These application notes provide a detailed protocol for the extraction and purification of this compound from its natural source, along with an overview of its biological activity.
Data Presentation: Extraction Yield and Purity
The following table summarizes representative quantitative data for the extraction and purification of triterpenoids from Schisandra species. Please note that specific yield and purity for this compound may vary depending on the plant material batch, collection time, and specific experimental conditions. The data presented here is for illustrative purposes based on typical extraction efficiencies for similar compounds from the Schisandra genus.
| Plant Material | Extraction Method | Purification Method | Yield (mg/g of dry plant material) | Purity (%) |
| Schisandra sphenanthera canes | Ultrasonic-assisted extraction with methanol | Macroporous resin chromatography | 7.47 - 15.18 (total triterpenoids) | Not Specified |
| Schisandra sphenanthera leaves | Ultrasonic-assisted extraction with methanol | Macroporous resin chromatography | 15.47 - 19.66 (total triterpenoids) | Not Specified |
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and purification of this compound from the dried stems of Schisandra propinqua.
Part 1: Extraction of Crude Triterpenoid Acids
Objective: To extract a crude mixture of triterpenoids, including this compound, from the plant material.
Materials and Reagents:
-
Dried and powdered stems of Schisandra propinqua
-
95% Ethanol (EtOH)
-
Rotary evaporator
-
Filter paper
-
Beakers and flasks
Procedure:
-
Maceration: Weigh 1 kg of dried, powdered stems of Schisandra propinqua.
-
Place the powdered material in a large container and add 10 L of 95% ethanol.
-
Allow the mixture to macerate at room temperature for 72 hours with occasional stirring.
-
Filtration: Filter the extract through filter paper to separate the plant residue from the ethanol solution.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Concentration: Combine all the ethanol extracts and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.
Part 2: Purification by Column Chromatography
Objective: To isolate this compound from the crude extract.
Materials and Reagents:
-
Crude extract from Part 1
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Solvent system: A gradient of chloroform-methanol
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber for TLC
-
UV lamp for visualization
-
Fraction collector and test tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a small layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve a portion of the crude extract in a minimal amount of chloroform.
-
Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate completely.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol).
-
Collect fractions of the eluate using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation process by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system (e.g., chloroform:methanol 9:1).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.
-
-
Final Purification:
-
Concentrate the combined fractions containing this compound.
-
If necessary, perform a final purification step such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.
-
Part 3: Quantitative Analysis by HPLC
Objective: To determine the purity and concentration of the isolated this compound.
Materials and Reagents:
-
Purified this compound
-
HPLC-grade methanol and water
-
Phosphoric acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of pure this compound in methanol.
-
Sample Preparation: Accurately weigh and dissolve the purified this compound sample in methanol to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peak for this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.
-
Biological Activity and Signaling Pathway
This compound's cytotoxic effects are attributed to its ability to induce apoptosis.[1][2] The process is characterized by cell cycle arrest at the G0/G1 phase, followed by the activation of the apoptotic cascade.[1][2] A key event in this pathway is the proteolytic cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate for caspases, which are the central executioners of apoptosis.[1]
This compound Induced Apoptosis Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Schisandrolic Acid Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisandrolic acid, a bioactive triterpenoid isolated from plants of the Schisandra genus, has demonstrated notable cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic properties of this compound. The primary mechanism of its cytotoxicity involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[1][2][3] These protocols are designed to be robust and reproducible, enabling researchers to accurately characterize the anti-cancer potential of this natural compound.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables present a summary of typical quantitative data that can be expected from the described assays when testing the cytotoxic effects of this compound on a susceptible cancer cell line (e.g., HepG2).
Table 1: Cytotoxicity of this compound as Determined by MTT Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 85.3 ± 4.1 | |
| 5 | 62.1 ± 3.7 | |
| 10 | 48.5 ± 2.9 | 10.2 |
| 25 | 25.8 ± 2.1 | |
| 50 | 10.4 ± 1.5 |
Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound (10 µM) | 45.7 ± 3.5 | 35.1 ± 2.9 | 15.4 ± 1.8 | 3.8 ± 0.9 |
Table 3: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.3 ± 2.8 | 30.1 ± 2.1 | 14.6 ± 1.5 |
| This compound (10 µM) | 75.8 ± 3.9 | 15.2 ± 1.7 | 9.0 ± 1.1 |
Experimental Protocols
MTT Assay for Cell Viability
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4][6]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][8] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[2]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples by flow cytometry within 1 hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Cell Cycle Analysis using Propidium Iodide
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[1][3][9] The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
Materials:
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[3]
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described previously.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice (or store at -20°C for later analysis).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is measured by detecting the fluorescence in the appropriate channel (e.g., FL2 or FL3) on a linear scale.[9]
Western Blot for PARP Cleavage
Poly (ADP-ribose) polymerase (PARP) is a key substrate for activated caspases during apoptosis.[10] Its cleavage from the full-length form (116 kDa) to a smaller fragment (89 kDa) is a hallmark of apoptosis.[10]
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the loading control to ensure equal protein loading.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Studying Schisandrolic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and experimental protocols for investigating the therapeutic effects of Schisandrolic acid (also known as Schisandrin A). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological properties of this compound across various disease contexts.
Overview of Animal Models
This compound has been investigated in a range of animal models, primarily in rodents, to explore its therapeutic potential in various pathological conditions. The selection of an appropriate animal model is critical and should be guided by the specific research question and the targeted disease area. Commonly used models are summarized below.
Disease-Specific Animal Models and Key Findings
Diabetic Nephropathy
Animal Model: Streptozotocin (STZ)-induced diabetic C57BL/6 mice.[1]
Pathological Features: This model mimics key aspects of human diabetic nephropathy, including hyperglycemia, renal inflammation, oxidative stress, and progressive kidney damage.
Therapeutic Effects of this compound:
-
Reduces oxidative stress and inflammation in the kidneys.[1]
-
Attenuates ferroptosis and pyroptosis, two forms of regulated cell death implicated in diabetic kidney disease.[1]
-
Improves renal function.[1]
-
Modulates key signaling pathways, including the AdipoR1/AMPK and TXNIP/NLRP3 pathways.[1]
Acute Inflammation
Animal Models:
Pathological Features: These models are characterized by acute inflammatory responses, including edema (swelling), inflammatory cell infiltration, and the release of pro-inflammatory mediators.
Therapeutic Effects of this compound:
-
Significantly reduces edema in both models.[2]
-
Inhibits the infiltration of inflammatory cells into the tissue.[2]
-
Decreases the levels of inflammatory factors.[2]
-
The anti-inflammatory effects are mediated, at least in part, through the TLR4/NF-κB signaling pathway.[2]
Alzheimer's Disease
Animal Model: Amyloid-β (Aβ) infused rats.[3][4]
Pathological Features: This model recapitulates the hippocampal Aβ deposition, neuroinflammation, and memory deficits characteristic of Alzheimer's disease.[3][4]
Therapeutic Effects of this compound:
-
Mitigates hippocampal Aβ deposition.[3]
-
Reduces neuroinflammation and oxidative stress in the brain.[3][4]
-
Preserves neuronal cell survival.[4]
Muscle Atrophy
Animal Model: Dexamethasone-induced muscle atrophy in mice.[5]
Pathological Features: This model exhibits key features of muscle wasting, including reduced muscle mass, decreased muscle fiber size, and altered expression of genes involved in muscle protein synthesis and degradation.
Therapeutic Effects of this compound:
-
Increases grip strength, muscle weight, and muscle fiber size.[5]
-
Reduces the expression of muscle degradation factors such as myostatin, MAFbx (atrogin1), and MuRF1.[5]
-
Enhances the expression of myosin heavy chain (MyHC), a key component of muscle protein.[5]
Triple-Negative Breast Cancer (TNBC)
Animal Model: Xenograft mouse model using MDA-MB-231 and BT-549 human TNBC cells.[6]
Pathological Features: This model allows for the in vivo study of tumor growth and the efficacy of anti-cancer agents against a particularly aggressive form of breast cancer.
Therapeutic Effects of this compound:
-
Inhibits the growth of TNBC cells.[6]
-
Induces cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[6]
-
Suppresses the Wnt signaling pathway and activates endoplasmic reticulum (ER) stress in TNBC cells.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from the cited studies, providing a comparative overview of experimental parameters and outcomes.
Table 1: Animal Models and this compound Dosage Regimens
| Disease Model | Animal Species/Strain | Model Induction | This compound Dosage | Administration Route | Reference |
| Diabetic Nephropathy | C57BL/6 mice | High-fat diet and streptozotocin (STZ) injection | Not specified | Not specified | [1] |
| Acute Inflammation | Mice | Xylene-induced ear edema | Not specified | Pretreatment | [2] |
| Acute Inflammation | Mice | Carrageenan-induced paw edema | Not specified | Pretreatment | [2] |
| Alzheimer's Disease | Rats | Bilateral infusion of amyloid-β (25-35) into the hippocampus | 0.5% SCF in diet | Oral | [3] |
| Muscle Atrophy | C57BL/6 mice | Dexamethasone treatment | Not specified | Not specified | [5] |
| Triple-Negative Breast Cancer | Mice | Xenograft of MDA-MB-231 and BT-549 cells | Not specified | Not specified | [6] |
Table 2: Pharmacokinetic Parameters of Schisandrol A in Rats
| Parameter | Value | Administration Route & Dose | Reference |
| Tmax (Time to maximum concentration) | 2.07 h | Intragastric (50 mg/kg) | [7] |
| t1/2 (Half-life) | 9.48 h | Intragastric (50 mg/kg) | [7] |
| Vz/F (Apparent volume of distribution) | 111.81 L/kg | Intragastric (50 mg/kg) | [7] |
| Oral Bioavailability | ~15.56 ± 10.47% | Oral (10 mg/kg) | [8][9] |
Experimental Protocols
Induction of Diabetic Nephropathy in Mice
Protocol:
-
Male C57BL/6 mice are fed a high-fat diet.[1]
-
After a period of high-fat diet feeding, mice are injected with streptozotocin (STZ) to induce diabetes.[1]
-
Blood glucose levels are monitored to confirm the diabetic status.
-
This compound or vehicle is administered to the respective groups for the duration of the study.
-
At the end of the treatment period, kidney tissues are collected for histological and biochemical analysis.
Induction of Acute Inflammation in Mice
Xylene-Induced Ear Edema:
-
This compound or vehicle is administered as a pretreatment.[2]
-
Xylene is applied to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation.
-
The left ear serves as a control.
-
After a specified time, the degree of edema is quantified by measuring the difference in weight between the right and left ears.
Carrageenan-Induced Paw Edema:
-
Mice are pretreated with this compound or vehicle.[2]
-
A sub-plantar injection of carrageenan is administered into the right hind paw to induce localized inflammation and edema.
-
Paw volume is measured at various time points after carrageenan injection using a plethysmometer.
Induction of Alzheimer's Disease Model in Rats
Protocol:
-
Rats are anesthetized and placed in a stereotaxic apparatus.
-
Amyloid-β peptide (25-35) is infused bilaterally into the hippocampus to induce Aβ accumulation and neurotoxicity.[3][10]
-
Following a recovery period, rats are fed a diet containing this compound (as part of a Schisandra chinensis Fructus extract) or a control diet.[3]
-
Behavioral tests (e.g., Y-maze, passive avoidance, water maze) are conducted to assess memory function.[4]
-
At the end of the study, brain tissues are collected for analysis of Aβ deposition, neuroinflammation, and neuronal survival.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are attributed to its ability to modulate multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways identified in preclinical studies.
References
- 1. Schisandrin A from Schisandra chinensis Attenuates Ferroptosis and NLRP3 Inflammasome-Mediated Pyroptosis in Diabetic Nephropathy through Mitochondrial Damage by AdipoR1 Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Mechanism of Schisandra chinensis Fructus Water Extract in Alzheimer's Disease: Insights from Network Pharmacology and Validation in an Amyloid-β Infused Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preventive Effects of Schisandrin A, A Bioactive Component of Schisandra chinensis, on Dexamethasone-Induced Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and distribution of schisandrol A and its major metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of a pharmacokinetics and pharmacodynamics model of Schisandra lignans against hippocampal neurotransmitters in AD rats based on microdi-alysis liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Schisandrolic Acid as a Phytochemical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Schisandrolic acid as a reference standard in phytochemical analysis. This document is intended to guide researchers in accurately identifying and quantifying this compound in various samples, particularly in extracts of Schisandra chinensis and related plant species.
Introduction to this compound
This compound is a naturally occurring triterpenoid found in plants of the Schisandraceae family. As a bioactive component, it is crucial for the quality control and standardization of herbal extracts and formulations containing Schisandra species. The use of a well-characterized reference standard is essential for obtaining accurate and reproducible analytical results.
Chemical Information:
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is vital for its proper handling, storage, and use as an analytical standard.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | General knowledge |
| Melting Point | Data not available in searched results | |
| Boiling Point | Data not available in searched results | |
| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water | General knowledge for similar triterpenoids |
| pKa | Data not available in searched results |
Note: Specific experimental values for melting point, boiling point, and pKa were not available in the provided search results. It is recommended to refer to the Certificate of Analysis (CoA) provided by the supplier of the reference standard for precise data.
Application: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for the quantitative analysis of this compound in phytochemical studies. A validated HPLC method ensures the accuracy, precision, and reliability of the results.
Recommended HPLC Protocol
This protocol provides a general method for the analysis of this compound. Method optimization may be required depending on the sample matrix and instrumentation.
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) |
| Gradient Program | 0-10 min, 50-100% Acetonitrile |
| 10-60 min, 100% Acetonitrile | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Standard Solution | Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare working standards by serial dilution. |
| Sample Preparation | Accurately weigh powdered plant material (e.g., 1.0 g) and extract with methanol (e.g., 25 mL) using ultrasonication for 30 minutes. Filter the extract through a 0.45 µm syringe filter before injection. |
Method Validation Parameters
To ensure the suitability of the HPLC method for its intended purpose, it should be validated according to the International Council for Harmonisation (ICH) guidelines.
Table 3: Summary of HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. | To ensure that the signal measured is only from the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range. | To demonstrate a proportional relationship between detector response and analyte concentration. |
| Accuracy | Recovery of 98-102% for spiked samples at three different concentration levels. | To assess the closeness of the measured value to the true value. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2%. | To demonstrate the consistency and reproducibility of the method. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest concentration of analyte that can be detected. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | To demonstrate the reliability of the method during normal use. |
Application: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.
NMR Sample Preparation Protocol
-
Accurately weigh 5-10 mg of this compound standard.
-
Dissolve the standard in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure complete dissolution before acquiring the spectra.
Expected ¹H and ¹³C NMR Spectral Data
While specific, fully assigned ¹H and ¹³C NMR spectra for this compound were not found in the search results, general chemical shift regions for triterpenoids can be anticipated. The Certificate of Analysis from the supplier should provide the actual spectra and peak assignments.
Table 4: General Expected Chemical Shift Ranges for Triterpenoids in NMR
| Nucleus | Chemical Shift Range (ppm) | General Assignments |
| ¹H NMR | 0.7 - 2.5 | Methyl, methylene, and methine protons of the triterpenoid skeleton |
| 3.0 - 5.5 | Protons attached to carbons bearing heteroatoms (e.g., -OH) | |
| 5.0 - 6.0 | Olefinic protons | |
| ¹³C NMR | 10 - 60 | Aliphatic carbons (methyl, methylene, methine) |
| 60 - 90 | Carbons attached to heteroatoms | |
| 100 - 150 | Olefinic carbons | |
| 170 - 185 | Carboxyl carbon |
Stability and Storage
Proper storage of the this compound reference standard is crucial to maintain its purity and integrity over time.
-
Storage Conditions: Store in a cool, dry, and dark place. Protect from light and moisture. For long-term storage, refrigeration (-20°C) is recommended.
-
Stability Studies: Forced degradation studies should be performed to understand the stability profile of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[3][4] This information is vital for developing stability-indicating analytical methods.
Experimental Workflows and Signaling Pathways
Phytochemical Analysis Workflow
The following diagram illustrates a typical workflow for the phytochemical analysis of plant extracts using a reference standard like this compound.
Caption: Workflow for phytochemical analysis using a standard.
Logical Relationship for Method Validation
The following diagram outlines the logical relationship between different parameters in analytical method validation.
Caption: Logical flow of analytical method validation.
Disclaimer: The information provided in these application notes is for research purposes only. It is essential to consult the Certificate of Analysis and relevant safety data sheets for the specific this compound reference standard being used.
References
Formulation of Schisandrolic Acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisandrolic acid, a cycloartane triterpenoid isolated from Schisandra propinqua, has demonstrated potential therapeutic activities, including cytotoxic effects on cancer cell lines. However, its progression into in vivo studies is hampered by its predicted poor aqueous solubility, a common challenge with triterpenoid compounds. This document provides detailed application notes and protocols for the formulation of this compound to enhance its bioavailability for in vivo research. The primary proposed formulation strategy is a self-emulsifying drug delivery system (SEDDS), chosen for its ability to improve the solubility and absorption of highly lipophilic compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is critical for developing a successful formulation. While experimental data for this compound is limited, its chemical structure and data from similar compounds suggest the following characteristics:
| Property | Value/Prediction | Source/Rationale |
| Molecular Formula | C₃₀H₄₈O₃ | PubChem CID: 102066685[1] |
| Molecular Weight | 456.7 g/mol | PubChem CID: 102066685[1] |
| Predicted LogP | ~8.5 | Based on the XLogP3-AA of the closely related Isothis compound (PubChem CID: 137347660)[2]. This high value indicates very low water solubility and high lipophilicity. |
| Aqueous Solubility | Predicted to be very low | Inferred from high LogP value. |
| Chemical Class | Cycloartane Triterpenoid | Isolated from Schisandra propinqua[3][4][5]. |
Formulation Strategy: Self-Emulsifying Drug Delivery System (SEDDS)
Given the high lipophilicity and predicted poor aqueous solubility of this compound, a lipid-based formulation, specifically a SEDDS, is a highly suitable approach. SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in situ emulsification leads to the drug being presented in small droplets, increasing the surface area for dissolution and absorption.
Advantages of SEDDS for this compound:
-
Enhanced Solubilization: The lipidic components of the SEDDS can dissolve a significant amount of the lipophilic this compound.
-
Improved Bioavailability: The fine emulsion droplets facilitate drug absorption through the intestinal wall.
-
Protection from Degradation: The formulation can protect the drug from enzymatic degradation in the gastrointestinal tract.
-
Ease of Administration: SEDDS can be formulated for oral administration in soft gelatin capsules.
Experimental Workflow for SEDDS Formulation Development
The following workflow outlines the key steps in developing a stable and effective SEDDS formulation for this compound.
Caption: Workflow for SEDDS formulation development.
Detailed Protocols
Protocol 1: Excipient Solubility Studies
Objective: To identify suitable oils, surfactants, and cosurfactants that can effectively solubilize this compound.
Materials:
-
This compound
-
Oils: Capryol 90, Labrafac Lipophile WL 1349, Maisine CC, Olive oil
-
Surfactants: Cremophor EL, Tween 80, Labrasol
-
Cosurfactants: Transcutol HP, Propylene glycol, PEG 400
-
Vials, shaker, centrifuge, HPLC system
Method:
-
Add an excess amount of this compound to 2 mL of each selected excipient in a glass vial.
-
Seal the vials and place them in an isothermal shaker at 25°C for 72 hours to reach equilibrium.
-
After 72 hours, centrifuge the vials at 5000 rpm for 15 minutes to separate the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
Data Presentation:
| Excipient | Type | Solubility of this compound (mg/mL) |
| Capryol 90 | Oil | Insert experimental data here |
| Labrafac Lipophile WL 1349 | Oil | Insert experimental data here |
| Maisine CC | Oil | Insert experimental data here |
| Olive oil | Oil | Insert experimental data here |
| Cremophor EL | Surfactant | Insert experimental data here |
| Tween 80 | Surfactant | Insert experimental data here |
| Labrasol | Surfactant | Insert experimental data here |
| Transcutol HP | Cosurfactant | Insert experimental data here |
| Propylene glycol | Cosurfactant | Insert experimental data here |
| PEG 400 | Cosurfactant | Insert experimental data here |
Protocol 2: Construction of Ternary Phase Diagrams
Objective: To determine the self-emulsification region for different combinations of oil, surfactant, and cosurfactant.
Materials:
-
Selected oil, surfactant, and cosurfactant from Protocol 1
-
Glass vials, magnetic stirrer, distilled water
Method:
-
Prepare mixtures of oil, surfactant, and cosurfactant in varying ratios (e.g., from 9:1 to 1:9). The total amount of the mixture should be kept constant (e.g., 100 mg).
-
For each mixture, add 100 µL to 10 mL of distilled water in a glass beaker with gentle stirring at 37°C.
-
Visually observe the emulsification process and the final appearance of the emulsion.
-
Classify the emulsions based on their clarity and stability (e.g., clear, slightly opalescent, milky, or unstable).
-
Plot the compositions on a ternary phase diagram to delineate the self-emulsifying region.
Protocol 3: Characterization of the Optimized SEDDS Formulation
Objective: To characterize the optimized SEDDS formulation for its physicochemical properties.
Materials:
-
Optimized SEDDS formulation containing this compound
-
Dynamic light scattering (DLS) instrument, transmission electron microscope (TEM), pH meter
Method:
-
Droplet Size and Zeta Potential: Dilute the SEDDS formulation with distilled water (1:100 v/v) and analyze the droplet size and zeta potential using a DLS instrument.
-
Morphology: Observe the morphology of the emulsion droplets using TEM after negative staining.
-
Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of distilled water at 37°C with gentle agitation. Record the time required for the formulation to form a clear or opalescent emulsion.
-
Thermodynamic Stability:
-
Heating-Cooling Cycle: Subject the formulation to six cycles of heating at 45°C and cooling at 4°C for 48 hours at each temperature.
-
Centrifugation: Centrifuge the formulation at 3500 rpm for 30 minutes.
-
Freeze-Thaw Cycle: Subject the formulation to three freeze-thaw cycles between -20°C and 25°C.
-
Observe for any signs of phase separation, creaming, or cracking after each test.
-
Data Presentation:
| Parameter | Result |
| Droplet Size (nm) | Insert experimental data here |
| Polydispersity Index (PDI) | Insert experimental data here |
| Zeta Potential (mV) | Insert experimental data here |
| Emulsification Time (seconds) | Insert experimental data here |
| Thermodynamic Stability | Pass/Fail |
In Vivo Study Considerations
Animal Model: The choice of animal model will depend on the specific therapeutic area being investigated. Common models for pharmacokinetic studies include Sprague-Dawley rats or BALB/c mice.
Dosing: The SEDDS formulation can be administered orally via gavage. The dose of this compound will need to be determined based on in vitro efficacy data and preliminary toxicity studies.
Pharmacokinetic Analysis: Blood samples should be collected at predetermined time points after administration. The concentration of this compound in plasma should be determined using a validated LC-MS/MS method. Key pharmacokinetic parameters to be calculated include Cmax, Tmax, AUC, and bioavailability.
Signaling Pathway Visualization
While the specific signaling pathways modulated by this compound are still under investigation, many triterpenoids are known to induce apoptosis in cancer cells. The following diagram illustrates a general apoptotic signaling pathway that may be relevant.
References
- 1. This compound | C30H48O3 | CID 102066685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isothis compound | C30H48O3 | CID 137347660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triterpenoid acids from Schisandra propinqua with cytotoxic effect on rat luteal cells and human decidual cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanopropic acid, a novel natural 2,3-secolanostane triterpenoid from Schisandra propinqua var. propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis in Response to Schisandrolic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Schisandrolic acid on gene expression, particularly in the context of cancer research. The protocols outlined below are designed to elucidate the molecular mechanisms underlying the observed anti-proliferative and pro-apoptotic effects of this natural compound.
Introduction
This compound, a cycloartane triterpenoid isolated from Schisandra propinqua, has demonstrated cytotoxic activity against various cancer cell lines.[1][2][3] Mechanistic studies have revealed that its mode of action involves the induction of G0/G1 cell cycle arrest and apoptosis.[1][2][3] A key event in this process is the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of the caspase family, indicating the activation of the apoptotic cascade.[1][3] Understanding the upstream gene expression changes that orchestrate these cellular events is crucial for the development of this compound as a potential therapeutic agent.
This document provides detailed protocols for analyzing global and targeted gene expression changes in cancer cells following treatment with this compound. It also presents hypothetical signaling pathways that may be modulated by the compound, based on its known biological activities.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured framework for presenting quantitative data obtained from the experimental protocols described below.
Table 1: Differentially Expressed Genes (DEGs) in Response to this compound Treatment (RNA Sequencing Data)
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value | Biological Process |
| CDKN1A (p21) | Up | <0.05 | <0.05 | Cell Cycle Arrest |
| TP53 | Up | <0.05 | <0.05 | Apoptosis, Cell Cycle Control |
| BAX | Up | <0.05 | <0.05 | Pro-apoptotic |
| BCL2 | Down | <0.05 | <0.05 | Anti-apoptotic |
| CCND1 (Cyclin D1) | Down | <0.05 | <0.05 | Cell Cycle Progression |
| CDK4 | Down | <0.05 | <0.05 | Cell Cycle Progression |
| CASP3 | Up | <0.05 | <0.05 | Apoptosis Execution |
| CASP9 | Up | <0.05 | <0.05 | Apoptosis Initiation |
| ... | ... | ... | ... | ... |
Table 2: Validation of Key Gene Expression Changes by RT-qPCR
| Gene Symbol | Treatment Group | Normalized Expression (Relative to Control) | Standard Deviation |
| CDKN1A (p21) | Control | 1.0 | ±0.1 |
| This compound | Value | ±SD | |
| TP53 | Control | 1.0 | ±0.1 |
| This compound | Value | ±SD | |
| BAX | Control | 1.0 | ±0.1 |
| This compound | Value | ±SD | |
| BCL2 | Control | 1.0 | ±0.1 |
| This compound | Value | ±SD | |
| CCND1 (Cyclin D1) | Control | 1.0 | ±0.1 |
| This compound | Value | ±SD |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cancer cell line previously shown to be sensitive to this compound (e.g., HepG2, MCF-7).
-
Cell Culture: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction).
-
Allow the cells to attach and reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a predetermined concentration of this compound (e.g., IC50 value) for a specific duration (e.g., 24 or 48 hours). Include a vehicle-treated control group (DMSO only).
-
Protocol 2: Total RNA Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture dish using a lysis reagent (e.g., TRIzol).
-
Phase Separation: Add chloroform to the lysate, vortex, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value > 8 is recommended for RNA sequencing.
Protocol 3: RNA Sequencing (RNA-Seq) and Data Analysis
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound-treated and control groups. Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes using tools like DAVID or GSEA to identify enriched biological processes and signaling pathways.
-
Protocol 4: Reverse Transcription-Quantitative PCR (RT-qPCR) for Validation
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Primer Design: Design or obtain validated primers for the target genes of interest (e.g., TP53, CDKN1A, BAX, BCL2, CCND1) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers.
-
Data Analysis:
-
Run the reaction on a real-time PCR instrument.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Mandatory Visualizations
The following diagrams illustrate the hypothetical signaling pathways and experimental workflows involved in the analysis of this compound's effects on gene expression.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Caption: Proposed G1/S cell cycle arrest pathway mediated by this compound.
Caption: Experimental workflow for gene expression analysis.
References
Troubleshooting & Optimization
Overcoming stability issues with Schisandrolic acid in solution.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Schisandrolic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound, like many other pentacyclic triterpenoids, has very low aqueous solubility.[1] Its large, nonpolar carbon skeleton makes it hydrophobic. When a concentrated stock solution (likely in an organic solvent like DMSO or ethanol) is diluted into an aqueous buffer, the solubility limit of the compound is often exceeded, causing it to precipitate.
Q2: What are the primary pathways through which this compound might degrade in solution?
A2: While specific degradation pathways for this compound are not extensively documented, triterpenoid acids, in general, are susceptible to several degradation mechanisms:
-
Hydrolysis: The carboxylic acid group can undergo reactions, and any ester functionalities, if present in derivatives, are prone to hydrolysis under acidic or basic conditions.[2] Studies on other complex natural products show that both acidic and basic conditions can lead to significant degradation, including isomerization and hydrolysis of lactone rings where applicable.[3]
-
Oxidation: The carbon-carbon double bonds in the triterpenoid structure are susceptible to oxidation. This can be initiated by exposure to air (autoxidation), light (photo-oxidation), or the presence of oxidizing agents in the solution.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.
Q3: What is the best way to prepare a stock solution of this compound?
A3: A stock solution should be prepared by dissolving this compound in a suitable organic solvent. Based on solubility data for similar compounds, the following are recommended:
-
Dimethyl sulfoxide (DMSO): Excellent solubilizing agent for many poorly soluble compounds.[4]
-
Ethanol: A good alternative, particularly if DMSO is incompatible with downstream experiments.[5]
Prepare a high-concentration stock (e.g., 10-50 mM) and store it under appropriate conditions. This minimizes the volume of organic solvent added to your final aqueous experimental solution.
Q4: What are the recommended storage conditions for a this compound stock solution?
A4: To maximize stability, stock solutions should be stored:
-
At low temperatures: -20°C or -80°C is recommended.
-
Protected from light: Use amber vials or wrap vials in aluminum foil.
-
Under an inert atmosphere: For long-term storage, purging the vial with argon or nitrogen can displace oxygen and prevent oxidation.
-
In small aliquots: This avoids repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
A study on the storage of Schisandra chinensis fruits, the natural source of this compound, found that the content of its organic acids decreased over time, with degradation accelerated by higher temperatures and humidity.[6]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Compound Precipitation Upon Dilution
Your this compound, dissolved in DMSO, precipitates when you add it to your cell culture media or aqueous buffer.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of the acid and base degradation products of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The influence of storage conditions on the quality of Schisandra chinensis fruits: A integrated investigation of constituent and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration of Schisandrolic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisandrol A.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental use of Schisandrol A.
Q1: What is the recommended solvent for preparing Schisandrol A stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing Schisandrol A stock solutions for in vitro experiments. For in vivo studies, after initial dissolution in a small amount of DMSO, further dilution with saline or another aqueous vehicle is typical.
Q2: I am observing precipitation of Schisandrol A when I add it to my cell culture medium. How can I resolve this?
A2: Precipitation in aqueous solutions is a common issue with hydrophobic compounds like Schisandrol A. Here are some troubleshooting steps:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Pre-warming Medium: Gently warm your culture medium to 37°C before adding the Schisandrol A stock solution.
-
Vortexing: Vortex the tube or plate immediately after adding the compound to the medium to ensure rapid and even dispersion.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in culture medium rather than adding a highly concentrated stock directly to your final culture volume.
Q3: What is a typical concentration range for in vitro experiments with Schisandrol A?
A3: The effective concentration of Schisandrol A can vary significantly depending on the cell line and the biological effect being studied. Based on available literature, a starting range of 1 µM to 100 µM is recommended. For example, in MCF-7 breast cancer cells, concentrations of 50 µM and 100 µM have been shown to be effective. However, it is always best to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: I am not observing the expected biological effect of Schisandrol A in my experiments. What could be the reason?
A4: Several factors could contribute to a lack of effect:
-
Compound Quality: Ensure the purity and stability of your Schisandrol A. It is recommended to use a high-purity compound from a reputable supplier.
-
Dosage and Treatment Duration: The concentration and incubation time may not be optimal for your specific cell line or model. A thorough literature search for similar studies or a pilot experiment with a range of concentrations and time points is advisable.
-
Cell Line Specificity: The signaling pathways modulated by Schisandrol A may not be active or relevant in your chosen cell line.
-
Experimental Conditions: Factors such as cell density, serum concentration in the medium, and overall cell health can influence the outcome.
Q5: What are the recommended dosages for in vivo animal studies with Schisandrol A?
A5: For in vivo studies in mice, oral administration of Schisandrol A at doses ranging from 5 mg/kg to 160.68 μMol/kg (approximately 64.7 mg/kg) has been reported. The exact dosage will depend on the animal model and the intended therapeutic effect. It is crucial to conduct dose-finding studies to determine the optimal and non-toxic dose for your specific animal model.
Quantitative Data
The following tables summarize key quantitative data for Schisandrol A from published studies.
Table 1: In Vitro Cytotoxicity of Schisandrol A
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | 27.64 ± 2.64 | ~68.6 | [1] |
| Bel-7402 | Hepatocellular Carcinoma | 28.33 ± 3.17 | ~70.3 | [1] |
Table 2: Pharmacokinetic Parameters of Schisandrol A in Rats (50 mg/kg, intragastric administration)
| Parameter | Value | Citation |
| Tmax (h) | 2.07 | [2] |
| t1/2 (h) | 9.48 | [2] |
| Vz/F (l/kg) | 111.81 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Schisandrol A.
Preparation of Schisandrol A Stock Solution
-
Weighing: Accurately weigh the desired amount of Schisandrol A powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortexing: Vortex the tube vigorously until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Schisandrol A in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing different concentrations of Schisandrol A. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Oral Administration (Mouse Model)
-
Animal Handling: Acclimatize the animals to the experimental conditions before the start of the study.
-
Dosage Preparation: Prepare the Schisandrol A solution for oral gavage. If using a DMSO stock, dilute it with a suitable vehicle (e.g., saline with a small percentage of Tween 80 to aid solubility) to the final desired concentration. The final DMSO concentration should be minimized.
-
Administration: Administer the prepared solution to the mice using oral gavage. The volume administered should be based on the body weight of the animal (typically 5-10 mL/kg).
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
Western Blot Analysis of Signaling Pathways
-
Cell Lysis: After treatment with Schisandrol A, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., p-ERK, p-Akt, p-NF-κB, Nrf2, HO-1, or their total forms) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by Schisandrol A and a general experimental workflow.
Caption: Schisandrol A inhibits the TGF-β signaling pathway.
Caption: Schisandrol A activates the ERα signaling pathway.[3]
Caption: Schisandrol A modulates the NF-κB signaling pathway.
Caption: Schisandrol A activates the Nrf2/HO-1 signaling pathway.
Caption: General experimental workflows for Schisandrol A.
References
Minimizing off-target effects of Schisandrolic acid in cell culture.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Schisandrolic acid in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a cycloartane triterpenoid isolated from Schisandra propinqua. Its primary reported mechanism of action in cancer cell lines is the induction of cell cycle arrest at the G0/G1 phase, leading to apoptosis. A key indicator of this apoptotic pathway is the proteolytic cleavage of poly-ADP-ribose polymerase (PARP), a substrate for caspases.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. These interactions can lead to misleading experimental results, unexpected toxicity, or confounding phenotypes. For this compound, studies have shown it exhibits moderate cytotoxicity against both cancer cell lines and normal primary cells, with similar IC50 values for both, indicating a potential lack of selective cytotoxicity and a risk of off-target effects or on-target toxicity in non-cancerous cells.
Q3: At what concentration should I use this compound?
The optimal concentration of this compound is highly dependent on the cell line and experimental endpoint. It is crucial to perform a thorough dose-response study to determine the lowest effective concentration that elicits the desired on-target effect (e.g., G0/G1 arrest) without causing excessive, non-specific cytotoxicity. Using concentrations significantly higher than the determined effective concentration increases the risk of engaging lower-affinity off-target proteins.
Q4: How can I differentiate between on-target cytotoxic effects and off-target toxicity?
Differentiating between on-target and off-target effects is a critical step. Key strategies include:
-
Dose-Response Correlation: The potency of this compound in causing the observed phenotype should correlate with its potency for modulating its intended pathway.
-
Rescue Experiments: If possible, overexpressing the intended target protein might rescue the cells from the compound's effect, suggesting an on-target mechanism.
-
Use of Control Compounds: Employing structurally similar but biologically inactive analogues of this compound can help determine if the observed effects are specific to its active structure.
-
Secondary Assays: Use a structurally unrelated compound known to act on the same pathway. If it produces the same phenotype, it strengthens the evidence for an on-target effect.
Q5: I am observing high levels of cell death even at concentrations where I expect specific activity. What should I do?
This could be due to on-target toxicity in a particularly sensitive cell line or significant off-target effects.
-
Quantify Viability: Use assays like MTT, CellTiter-Glo, or trypan blue exclusion to precisely quantify cell death across a granular dose-response curve.
-
Assess Apoptosis: Confirm that the cell death mechanism is consistent with the known apoptotic action of this compound using assays for caspase activity or TUNEL staining.
-
Verify On-Target Engagement: At the lowest concentration that causes cytotoxicity, confirm that you can detect markers of the intended pathway, such as cleaved PARP. If cytotoxicity occurs at concentrations well below what is needed to engage the target, off-target effects are likely.
Q6: My results with this compound are inconsistent between experiments or different cell lines. What could be the cause?
Inconsistency can arise from several factors:
-
Cell-Type Specificity: Different cell lines have varying expression levels of on- and off-target proteins, which can dramatically alter their response. It is advisable to quantify target pathway expression in each cell line used.
-
Compound Stability: Ensure that this compound is stable in your culture media for the duration of the experiment. Prepare fresh dilutions from a validated stock solution for each experiment.
-
Experimental Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular signaling and drug response. Maintain consistent experimental parameters.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound. Researchers should empirically determine the IC50 value in their specific cell system.
| Compound | Cell Lines Tested | Reported Activity (IC50) | Key Finding | Reference |
| This compound | HepG2, R-HepG2, MCF-7 (cancer); primary mouse hepatocytes (normal) | Moderate cytotoxic activity | Similar IC50 values observed in both cancer and normal cells, indicating a lack of selective cytotoxicity. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity at low concentrations | 1. High sensitivity of the cell line to the on-target effect. 2. Significant off-target toxicity. 3. Incorrect stock solution concentration. | 1. Perform a detailed dose-response curve starting from sub-micromolar concentrations. 2. Validate on-target engagement (e.g., check for cleaved PARP) at the lowest effective concentration. 3. Verify the concentration of your stock solution. |
| Unexpected phenotype observed | 1. Activation or inhibition of an unknown off-target pathway. 2. Crosstalk between the intended pathway and other signaling networks. | 1. Perform a literature search for similar phenotypes with other triterpenoids. 2. Conduct broader screening, such as a kinase inhibitor panel or other off-target profiling assays. 3. Use a systems biology approach to map the activated pathway. |
| Inconsistent results between experiments | 1. Variation in cell density, passage number, or growth phase. 2. Degradation of this compound in media. 3. Inconsistent incubation times. | 1. Standardize cell culture conditions rigorously. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions of the compound for each experiment and consider a time-course experiment. |
| No effect on downstream targets (e.g., PARP cleavage) | 1. The apoptotic pathway is not active or is blocked in the chosen cell line. 2. Insufficient concentration or incubation time. 3. Inactive compound. | 1. Use a positive control (e.g., staurosporine) to confirm the cell line's ability to undergo apoptosis. 2. Perform a dose-response and time-course experiment to find the optimal conditions. 3. Verify the integrity of your this compound stock. |
Experimental Protocols & Methodologies
Protocol 1: Determining the IC50 using a Dose-Response Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution: Prepare a 2x serial dilution of this compound in complete culture medium. A common range to test is 0.1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Validating On-Target Engagement via Western Blot for Cleaved PARP
-
Treatment: Culture cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against cleaved PARP (Asp214) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Include a loading control like β-actin or GAPDH.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the 89 kDa cleaved PARP fragment indicates on-target apoptotic activity.
Diagrams and Workflows
Caption: On-target vs. potential off-target effects of this compound.
Caption: Known signaling effects of this compound in cancer cells.
Caption: Workflow for identifying and mitigating off-target effects.
Technical Support Center: High-Purity Schisandrolic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification methods for high-purity Schisandrolic acid (also known as Schisandrol A). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the extraction, isolation, and purification of this bioactive lignan from Schisandra chinensis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most effective methods for obtaining high-purity this compound typically involve a multi-step approach combining different chromatographic techniques. A common workflow includes initial extraction with a solvent like ethanol, followed by preliminary purification using macroporous resin or silica gel column chromatography.[1][2] Final polishing steps often employ preparative High-Performance Liquid Chromatography (prep-HPLC) to achieve high purity.[1][2]
Q2: What are the major impurities I can expect when purifying this compound?
A2: The primary impurities encountered during the purification of this compound are other structurally similar dibenzocyclooctadiene lignans present in Schisandra chinensis. These include, but are not limited to, Schisandrol B, Schisandrin A, Schisandrin B, Schisandrin C, Gomisin A, and Deoxyschisandrin.[1][3] Due to their similar polarities, separating these lignans from this compound can be challenging. Other potential impurities include phenolic acids, flavonoids, and polysaccharides from the plant extract.
Q3: What is a typical purity and yield for this compound purification?
A3: The purity and yield can vary significantly depending on the purification method. A combined approach using macroporous resin, ODS column chromatography, and preparative HPLC has been reported to yield this compound with a purity of 95.2%.[1][2][4] Optimization of each step is crucial for maximizing both yield and purity.
Q4: How can I confirm the identity and purity of my final this compound product?
A4: The identity and purity of the purified this compound should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is essential for determining purity. Structural confirmation can be achieved using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[1][2][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound, presented in a question-and-answer format.
Column Chromatography Issues
Q: My this compound fraction from the silica gel column is still contaminated with other lignans. How can I improve the separation?
A: Co-elution of lignans with similar polarities is a common challenge.[5] Consider the following adjustments:
-
Optimize the Mobile Phase: Experiment with different solvent systems and gradients. A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane) can improve resolution.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like octadecylsilyl (ODS) silica gel (reverse-phase chromatography), which separates compounds based on hydrophobicity.[1][2]
-
Sample Loading: Overloading the column can lead to poor separation. Ensure you are not exceeding the column's loading capacity. A general rule is to load 1-5% of the column's weight in crude material.
Q: The recovery of this compound from my column is low. What are the possible reasons?
A: Low recovery can be due to several factors:
-
Irreversible Adsorption: this compound might be irreversibly adsorbing to the stationary phase. This can sometimes be mitigated by deactivating the silica gel with a small amount of a basic modifier like triethylamine in the mobile phase.
-
Compound Instability: this compound may be degrading on the column. Assess the stability of your compound on the stationary phase before performing large-scale purification.
-
Improper Elution: The mobile phase may not be strong enough to elute the compound completely. After collecting your target fractions, try flushing the column with a much more polar solvent to see if any remaining compound elutes.
Preparative HPLC (Prep-HPLC) Issues
Q: I'm seeing peak tailing or broad peaks for this compound during my prep-HPLC run. What can I do?
A: Peak tailing or broadening can be caused by several factors:
-
Column Overload: Injecting too much sample is a common cause. Try reducing the injection volume or the concentration of your sample.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of acidic compounds. While this compound is not strongly acidic, small adjustments to the mobile phase pH with additives like formic acid or acetic acid might improve peak shape.
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading. A thorough column wash or replacing the column might be necessary.
Q: My final product purity after prep-HPLC is lower than expected. How can I improve it?
A: Achieving high purity with prep-HPLC requires careful optimization:
-
Optimize the Gradient: A shallower gradient around the elution time of this compound can improve the separation from closely eluting impurities.
-
Fraction Collection Strategy: Adjust the fraction collection parameters. Collecting narrower fractions around the peak can help to isolate the purest portions.
-
Re-chromatography: If a single prep-HPLC run is insufficient, pooling the purest fractions and performing a second, optimized prep-HPLC run can significantly increase the final purity.
Stability and Degradation
Q: I suspect my this compound is degrading during the purification process. What conditions should I be mindful of?
A: Lignans can be susceptible to degradation under certain conditions. To minimize degradation:
-
Avoid Extreme pH: While specific forced degradation studies on this compound are not widely published, it is generally advisable to avoid strongly acidic or basic conditions during extraction and purification.
-
Limit Heat Exposure: Prolonged exposure to high temperatures can lead to degradation. Use rotary evaporation at moderate temperatures (e.g., < 50°C) for solvent removal.
-
Protect from Light: Some organic compounds are light-sensitive. It is good practice to protect your samples from direct light, especially during long processing times.
Quantitative Data Summary
The following tables summarize quantitative data from a study on this compound purification.
Table 1: this compound Concentration in Different Fractions from ODS Column Chromatography [1]
| Methanol Concentration in Eluent | This compound Concentration (%) |
| 30% | 1.12 |
| 70% | 37.14 |
| 90% | 0.31 |
Table 2: Purity and Yield of this compound after Preparative HPLC [1][2][4]
| Parameter | Value |
| Final Purity | 95.2% |
| Final Yield (from ODS-purified sample) | 21.4 mg |
Experimental Protocols
Multi-Step Purification of this compound[1][2]
This protocol describes a three-step process for the purification of this compound from the stems of Schisandra chinensis.
1. Extraction and Initial Purification with Macroporous Resin:
-
Extraction: The dried and powdered stems of S. chinensis are extracted with 70% ethanol.
-
Macroporous Resin Chromatography: The crude extract is loaded onto an AB-8 macroporous resin column. The column is then eluted with a graded ethanol series to achieve initial separation.
2. ODS Column Chromatography:
-
Column Preparation: An octadecylsilyl (ODS) silica gel column is packed and equilibrated.
-
Elution: The enriched fraction from the macroporous resin step is loaded onto the ODS column and eluted with 70% methanol. This step further removes impurities and concentrates the this compound.
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: A preparative C18 column (e.g., Shim-pack PREP-ODS(H)).
-
Mobile Phase: An isocratic mobile phase of methanol and water is used. The optimal ratio should be determined by analytical HPLC first.
-
Detection: The eluent is monitored at a wavelength where this compound has strong absorbance (e.g., 254 nm).
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
Final Product: The collected fractions are combined, and the solvent is removed under reduced pressure to yield high-purity this compound.
Visualizations
Caption: Multi-step purification workflow for high-purity this compound.
Caption: Troubleshooting logic for addressing low purity in this compound purification.
References
- 1. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Schisandrolic acid extracts.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisandrolic acid extracts. The information herein is designed to address common issues related to batch-to-batch variability and ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is a bioactive dibenzocyclooctadiene lignan found in the fruit of Schisandra chinensis (Turcz.) Baill., a plant used in traditional medicine.[1][2][3] Lignans are the main active components responsible for the therapeutic effects of Schisandra extracts, which include hepatoprotective, antioxidant, and neuroprotective properties.[3][4]
Q2: Why do we observe significant batch-to-batch variability in our this compound extracts?
Batch-to-batch variability is a common challenge with natural plant extracts and stems from two main areas: raw material inconsistency and processing differences.[5][6]
-
Raw Material Variability: The chemical composition of the Schisandra chinensis fruit is influenced by numerous factors, including genetics, geographical origin, climate, harvest time, and storage conditions.[5][6][7] The concentration of key bioactive compounds can vary significantly depending on when the plant is harvested.[6][8]
-
Processing & Extraction Variability: The methods used to process the raw material and extract the compounds have a major impact on the final product's composition.[6] Key factors include the choice of solvent (e.g., water, ethanol, methanol), extraction technique (e.g., reflux, ultrasonic), temperature, and duration.[6][9] Even minor deviations in these parameters can lead to different quantitative profiles of lignans, including this compound.[10]
Q3: Can the color and odor of the extract powder vary between batches?
Yes, it is common for the color and odor of botanical extracts to differ between batches.[11] These variations can be caused by the plant's dryness, harvesting season, and the pH of the extraction solvent.[11] Such changes are typically within an acceptable range and do not necessarily affect the extract's quality or efficacy, provided the content of key bioactive markers like this compound is within specification.[11]
Troubleshooting Guide
Issue 1: Inconsistent this compound Content Across Batches
You've performed HPLC analysis on three different batches of Schisandra extract and found that the concentration of this compound varies by more than 20%.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Raw Material Source | Procure raw materials from a single, reputable supplier with clear specifications for harvest time and geographical origin. If possible, use a single large lot of raw material for the entire study. |
| Extraction Protocol Drift | Ensure that the extraction protocol is strictly followed for every batch. Use a Standard Operating Procedure (SOP) to control solvent type, solvent-to-solid ratio, extraction time, and temperature. |
| Solvent Purity/Composition | Use high-purity solvents (e.g., HPLC grade) for extraction. If using a solvent mixture (e.g., 80% methanol), ensure the proportions are measured accurately for each batch. |
| Sample Preparation Inconsistency | Standardize the sample preparation method for analysis, including drying, grinding to a consistent particle size, and weighing. |
Workflow for Diagnosing Inconsistent Content
Caption: A logical workflow for troubleshooting inconsistent analytical results.
Issue 2: Poor Resolution or Co-elution in HPLC Analysis
During the chromatographic analysis of the extract, the peak for this compound is not well-separated from other lignan peaks, such as Schisandrin or Gomisin N.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Composition | Optimize the mobile phase gradient. A shallower gradient can often improve the separation of closely eluting compounds. Experiment with small changes in the acetonitrile/water or methanol/water ratio. |
| Column Selection | The analytical column may not be suitable. An Elite ODS C18 column (250 mm x 4.6 mm, 5 µm) has been shown to be effective for separating multiple lignans.[12] Consider a column with a different stationary phase or a smaller particle size for higher efficiency. |
| Flow Rate | Decrease the flow rate. This can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time. |
| Column Temperature | Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but excessive heat can degrade the column. Test in 5°C increments. |
Standardized Experimental Protocols
To minimize variability, adopting standardized protocols is crucial. Below are recommended starting points for extraction and analysis.
Protocol 1: Ultrasonic-Assisted Extraction of this compound
This method is efficient and suitable for lab-scale extractions.
-
Sample Preparation: Dry the Schisandra chinensis fruits at 60°C until a constant weight is achieved. Grind the dried fruits into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the dried powder into a conical flask.
-
Add 25 mL of 80% methanol.[9]
-
Place the flask in an ultrasonic bath.
-
Extract for 30 minutes at 40 kHz and a controlled temperature of 45°C.
-
-
Processing:
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[8]
-
Protocol 2: Quantification by RP-HPLC
This protocol is adapted from validated methods for the simultaneous determination of multiple lignans in Schisandra chinensis.[9][12]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Elite ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[12]
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 10 90 10 50 50 | 60 | 100 | 0 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.[8]
-
Injection Volume: 20 µL.[8]
-
Quantification: Use a certified reference standard of this compound (Schisandrol B) to prepare a calibration curve (e.g., 10-70 µg/mL).[12]
This compound in Biological Systems
Understanding the mechanism of action is key for drug development. This compound is known to exert anti-inflammatory effects, partly by modulating the NF-κB signaling pathway.
NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the IKK complex, preventing NF-κB translocation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. masi.eu [masi.eu]
- 7. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. lawdata.com.tw [lawdata.com.tw]
- 10. researchgate.net [researchgate.net]
- 11. cangjiainc.com [cangjiainc.com]
- 12. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
Technical Support Center: Enhancing the Bioavailability of Schisandrolic Acid and Related Lignans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Schisandrolic acid and other related lignans from Schisandra chinensis. Due to the limited availability of data specifically for "this compound," this guide incorporates information on closely related and well-studied lignans such as Schisandrol A, Schisandrin, and Schisandrin B, which share similar structural features and bioavailability challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of Schisandra lignans like this compound?
A1: The primary challenges stem from their poor aqueous solubility and significant first-pass metabolism in the liver and intestines.[1][2] Many lignans, including Schisandrin A, Schisandrin, Gomisin A, and Gomisin C, are known to have low water solubility, which limits their dissolution in the gastrointestinal tract, a prerequisite for absorption.[1] Furthermore, these compounds are substrates for cytochrome P450 enzymes (CYPs), particularly CYP3A4, and P-glycoprotein (P-gp), which contribute to their extensive metabolism and efflux back into the intestinal lumen, thereby reducing systemic exposure.[3][4]
Q2: What is the reported oral bioavailability of Schisandra lignans?
A2: The oral bioavailability of individual Schisandra lignans is generally low. For instance, the absolute oral bioavailability of schizandrin in rats has been reported to be approximately 15.56% ± 10.47%.[5] Studies on Schisandrol B have shown an oral absolute bioavailability of about 18.73% when administered as a pure compound.[6] However, when administered as part of a Schisandra chinensis extract, the bioavailability of Schisandrol B increased to 68.12%, suggesting that other components in the extract may enhance its absorption.[6]
Q3: What are the main metabolic pathways for Schisandra lignans?
A3: The major metabolic pathways for Schisandra lignans are Phase I reactions, primarily demethylation and hydroxylation, catalyzed by cytochrome P450 enzymes, with CYP3A4 being a key enzyme.[4] For example, Schisandrin A is metabolized by CYP3A4 to form Schisandrin, which then undergoes further hydroxylation and demethylation.[4] Following oral administration, these lignans are rapidly absorbed and extensively metabolized before elimination, which is primarily through the kidneys in the form of metabolites.[4][7]
Q4: What analytical methods are suitable for quantifying Schisandra lignans in biological samples?
A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the simultaneous quantification of multiple Schisandra lignans in plasma and tissue samples.[5][8] These methods offer high selectivity and low limits of quantification, typically in the low ng/mL range.[5] Sample preparation usually involves a simple protein precipitation step with methanol or acetonitrile, followed by centrifugation before injection into the LC-MS/MS system.[8]
Section 2: Troubleshooting Guides
This section provides practical guidance for overcoming common experimental hurdles.
Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Poor aqueous solubility of the lignan. | Formulate the compound using a bioavailability enhancement strategy such as a solid dispersion, nanoparticle formulation, or a self-emulsifying drug delivery system (SEDDS).[9][10][11] | Increased dissolution rate and concentration of the lignan in the gastrointestinal fluid, leading to improved absorption and higher plasma concentrations. |
| Extensive first-pass metabolism. | Co-administer the lignan with a known inhibitor of CYP3A4 or P-gp to reduce its metabolism and efflux. Note: This is for investigational purposes to understand the absorption limitations and may not be a viable clinical strategy without further safety and efficacy studies. | Increased systemic exposure (AUC) and maximum plasma concentration (Cmax) of the parent lignan. |
| Gender-dependent pharmacokinetics. | Ensure that both male and female animals are used in pharmacokinetic studies and that the data is analyzed separately for each sex. The absolute oral bioavailability of Schisandrin B has been shown to be significantly higher in female mice than in males.[7] | More accurate and reproducible pharmacokinetic data that accounts for potential sex-related differences in metabolism and absorption. |
| Food effects. | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on the absorption of the lignan. | Understanding of any positive or negative food effects on bioavailability, which can inform dosing recommendations. |
Issue 2: Difficulty in Formulating Schisandra Lignans for Oral Administration
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Poor wettability of the crystalline drug powder. | Reduce the particle size of the lignan through micronization or nanosization to increase the surface area available for dissolution. | Improved wettability and a faster dissolution rate of the lignan powder in aqueous media. |
| Inability to achieve a stable amorphous solid dispersion. | Screen different hydrophilic polymers (e.g., PVP K30, Poloxamer 407, Eudragit® S100) and drug-to-polymer ratios to find an optimal combination that stabilizes the amorphous form of the lignan.[11][12] | A stable amorphous solid dispersion with enhanced dissolution and physical stability over time. |
| Phase separation or drug precipitation from lipid-based formulations upon dilution in the gastrointestinal tract. | Optimize the formulation by screening different oils, surfactants, and co-solvents to create a stable nanoemulsion upon dilution. The use of excipients like oleic acid, Tween 20, and Transcutol P has been shown to be effective for Schisandra extracts.[9] | Formation of fine, stable nanoemulsions in the gut, which can maintain the lignan in a solubilized state and facilitate its absorption. |
Section 3: Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Schisandra Lignans in Rats
| Lignan | Dosage and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Schizandrin | 10 mg/kg, p.o. | - | - | 6.71 ± 4.51 (min·µg/mL) | 15.56 ± 10.47 | [5] |
| Schizandrin | 3 g/kg (S. chinensis extract), p.o. | 0.08 ± 0.07 | - | 17.58 ± 12.31 (min·µg/mL) | 78.42 ± 54.91 | [5] |
| Schizandrin | 10 g/kg (S. chinensis extract), p.o. | 0.15 ± 0.09 | - | 28.03 ± 14.29 (min·µg/mL) | 37.59 ± 19.16 | [5] |
| Schisandrol A | 50 mg/kg, i.g. | - | 2.07 | - | - | [13] |
| Schisandrol B | 10 mg/kg, i.g. | - | - | - | 18.73 | [6] |
| Schisandrol B | 6 mL/kg (SCE), i.g. | - | - | - | 68.12 | [6] |
Note: i.g. = intragastric, p.o. = oral, SCE = Schisandra chinensis extract. AUC values from reference[5] are in min·µg/mL.
Table 2: Bioavailability Enhancement of Schisandra Lignans with Advanced Formulations
| Lignan(s) | Formulation | Bioavailability Enhancement | Reference |
| Schisandrin and Schisandrin B | Self-emulsifying drug delivery system (SEDDS) | Relative bioavailability increased to 292.2% and 205.8%, respectively, compared to commercial capsules. | [9] |
| Deoxyschisandrin and Schisantherin A | Enteric nanoparticles (Eudragit® S100) | Significantly enhanced oral bioavailability compared to pure drug suspension. | [10][12][14] |
| Nine active lignans | Solid dispersion with Poloxamer 407 | Dissolution increased by 1.6- to 300-fold in water compared to the pure extract. | [11] |
| Schisandrin | β-cyclodextrin nanoparticles | Alleviated arterial damage and reduced plaque area in a mouse model of atherosclerosis, suggesting improved delivery. | [15] |
| Schisandrin, Schisantherin, and γ-schizandrin | Liposome encapsulating β-cyclodextrin inclusion complex | The half-life (t1/2) and AUC of the three components were the largest compared to solution, inclusion complex, and liposome alone. | [16] |
Section 4: Experimental Protocols
Protocol 1: Preparation of Schisandra Lignans-Loaded Enteric Nanoparticles
This protocol is based on the method described for Deoxyschisandrin and Schisantherin A-loaded nanoparticles.[10][12][14]
Materials:
-
Schisandra lignans (e.g., Deoxyschisandrin and Schisantherin A)
-
Eudragit® S100
-
Poloxamer 188
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve Schisandra lignans and Eudragit® S100 in ethanol to form the organic phase.
-
Dissolve Poloxamer 188 in deionized water to form the aqueous phase.
-
Inject the organic phase into the aqueous phase under constant magnetic stirring at a controlled temperature.
-
Continue stirring for a specified time to allow for solvent diffusion and nanoparticle formation.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Collect the nanoparticle suspension and characterize it for particle size, morphology (e.g., using Transmission Electron Microscopy), and encapsulation efficiency.
Protocol 2: Preparation of a Lignan-Enriched Solid Dispersion
This protocol is adapted from the preparation of a lignan-enriched fraction from Schisandra chinensis using Poloxamer 407.[11]
Materials:
-
Lignan-enriched extract of Schisandra chinensis
-
Poloxamer 407
-
Methanol
Procedure:
-
Dissolve the lignan-enriched extract and Poloxamer 407 in methanol in a round-bottom flask.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) using a rotary evaporator until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder and pass it through a sieve.
-
Characterize the solid dispersion for drug content, dissolution enhancement, and physical state of the drug (e.g., using Differential Scanning Calorimetry and X-ray Powder Diffraction).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the pharmacokinetics of a Schisandra lignan formulation.
Materials and Equipment:
-
Sprague-Dawley rats
-
Schisandra lignan formulation and control (e.g., pure drug suspension)
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the rats overnight with free access to water before drug administration.
-
Administer the Schisandra lignan formulation or control to the rats via oral gavage at a predetermined dose.
-
Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare the plasma samples for analysis (e.g., by protein precipitation) and quantify the lignan concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Section 5: Visualizations
Caption: Factors limiting the oral bioavailability of Schisandra lignans.
Caption: Strategies to enhance the bioavailability of this compound.
Caption: Workflow for developing and evaluating enhanced bioavailability formulations.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 4. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 8. Simultaneous quantification of four active schisandra lignans from a traditional Chinese medicine Schisandra chinensis(Wuweizi) in rat plasma using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Pharmacokinetics and distribution of schisandrol A and its major metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Schisandrin-loaded β-cyclodextrin nanoparticles for atherosclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and liver uptake of three Schisandra lignans in rats after oral administration of liposome encapsulating β-cyclodextrin inclusion compound of Schisandra extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce Schisandrolic acid-induced toxicity in normal cells.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Schisandrolic acid-induced toxicity in normal cells. The following information is intended to facilitate the design and execution of experiments aimed at mitigating these cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in normal cells?
A1: The primary mechanism of this compound-induced toxicity in normal cells is the induction of apoptosis, or programmed cell death.[1][2] Studies have shown that this compound can cause cell cycle arrest, typically at the G0/G1 phase, which is followed by apoptosis.[1][3] This process is often associated with the activation of caspases and the cleavage of poly-ADP-ribose polymerase (PARP).[1][2]
Q2: Is oxidative stress involved in this compound-induced toxicity?
A2: While direct studies on this compound-induced oxidative stress are limited, evidence from related Schisandra lignans strongly suggests the involvement of reactive oxygen species (ROS). Lignans from Schisandra chinensis have been shown to modulate oxidative stress, with some compounds exhibiting pro-oxidant activity that leads to ROS generation and subsequent apoptosis.[4][5][6][7] The c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, which can be activated by ROS, have been implicated in the apoptotic signaling of Schisandra extracts.[4][6]
Q3: What strategies can be employed to reduce this compound-induced toxicity in normal cells?
A3: A promising strategy to mitigate this compound-induced toxicity is the co-administration of antioxidants. Antioxidants can counteract the potential oxidative stress induced by this compound, thereby reducing downstream apoptotic events. N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione (GSH), has been shown to protect normal cells from cytotoxicity induced by various compounds through the scavenging of ROS and replenishment of intracellular GSH levels.[8][9][10][11][12][13][14]
Q4: How can I experimentally validate the protective effect of an antioxidant like N-acetylcysteine (NAC)?
A4: To validate the protective effect of NAC, you can perform a series of in vitro experiments. These typically involve co-treating your normal cell line with this compound and NAC. Key assays include:
-
Cell Viability Assays (e.g., MTT, XTT): To quantify the extent to which NAC can rescue cells from this compound-induced death.[13][15][16]
-
Intracellular ROS Measurement (e.g., DCFH-DA staining): To directly measure the reduction in oxidative stress in the presence of NAC.[8][17][18]
-
Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the reduction in cell death corresponds to a decrease in the apoptotic cell population.[3][10][19][20]
Troubleshooting Guides
Issue: High variability in cell viability results with NAC co-treatment.
-
Possible Cause: Inconsistent NAC concentration or incubation time.
-
Solution: Ensure that NAC is freshly prepared for each experiment and that the final concentration is accurate. Optimize the pre-incubation time with NAC before adding this compound. A pre-incubation period of 1-2 hours is often effective.
-
-
Possible Cause: Cell density is too high or too low.
-
Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Over-confluent or sparse cultures can respond differently to treatments.
-
-
Possible Cause: Interference of NAC with the viability assay reagent.
-
Solution: Run a control with NAC alone to ensure it does not affect the assay readout. If it does, consider switching to an alternative viability assay (e.g., from MTT to a neutral red uptake assay).
-
Issue: No significant reduction in ROS levels with NAC co-treatment.
-
Possible Cause: Insufficient concentration of NAC.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of NAC for your cell line and this compound concentration. Concentrations in the range of 1-10 mM are commonly used for NAC.
-
-
Possible Cause: Timing of ROS measurement is not optimal.
-
Solution: ROS production can be an early event. Measure ROS levels at various time points after this compound addition (e.g., 30 minutes, 1 hour, 2 hours) to capture the peak of oxidative stress.
-
-
Possible Cause: The DCFH-DA probe is being photo-oxidized.
-
Solution: Protect the cells from light after adding the DCFH-DA probe and during measurement to prevent artificial increases in fluorescence.
-
Issue: Difficulty in interpreting Annexin V/PI staining results.
-
Possible Cause: Inappropriate compensation settings on the flow cytometer.
-
Possible Cause: Cells are being lifted too harshly, causing membrane damage.
-
Solution: If using adherent cells, use a gentle cell detachment method, such as accutase or brief trypsinization, and handle cells gently to avoid inducing necrosis artificially.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the protective effects of N-acetylcysteine (NAC) against cytotoxicity induced by various toxins in normal cells. This data can serve as a reference for expected outcomes when using NAC to mitigate this compound-induced toxicity.
Table 1: Protective Effect of N-acetylcysteine (NAC) on Cell Viability
| Cell Line | Toxin | Toxin Concentration | NAC Concentration | % Cell Viability (Toxin Alone) | % Cell Viability (Toxin + NAC) | Reference |
| HepG2 | Lead Nitrate | 30 µg/mL | 0.5 mM | ~52% | Increased | [15] |
| CRL-1439 (Rat Liver) | Cadmium Chloride | 150 µM | 5 mM | ~40.1% | ~86.2% | [13] |
| HepG2 | Cisplatin | Not Specified | 200 µM | Decreased | Increased by 23.2% | [14] |
| HK-2 (Human Kidney) | TGHQ | 400 µM | 1 mM | Decreased | Significantly Increased | [11] |
Table 2: Effect of N-acetylcysteine (NAC) on Oxidative Stress Markers
| Cell Line | Toxin | Oxidative Stress Marker | Change with Toxin | Change with Toxin + NAC | Reference |
| HepG2 | Lead Nitrate | Lipid Peroxidation (MDA) | Increased | Decreased | [15] |
| Rat Tissues | Glyphosate-based Herbicide | GSH | Decreased | Improved | [8] |
| Rat Tissues | Glyphosate-based Herbicide | MDA | Increased | Improved | [8] |
| HepG2 | Cisplatin | MDA | Increased | Reduced | [14] |
| HepG2 | Cisplatin | GSH | Reduced | Ameliorated | [14] |
| Rat Brain | Cisplatin | MDA, NO, PC | Increased | Reversed | [12] |
| Rat Brain | Cisplatin | GSH, SOD, CAT | Decreased | Improved | [12] |
Experimental Protocols
Protocol for Assessing the Protective Effect of NAC on Cell Viability using MTT Assay
-
Cell Seeding: Seed normal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
NAC Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of NAC (e.g., 0, 1, 5, 10 mM). Incubate for 1-2 hours.
-
This compound Treatment: Add this compound to the wells to achieve the desired final concentrations, while maintaining the respective NAC concentrations. Include controls for untreated cells and cells treated with NAC or this compound alone.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol for Measuring Intracellular ROS using DCFH-DA Staining
-
Cell Treatment: Seed cells in a suitable format (e.g., 24-well plate or chamber slides) and treat with this compound with or without NAC pre-treatment as described above.
-
DCFH-DA Loading: After the treatment period, remove the medium, wash the cells once with warm PBS or serum-free medium. Add medium containing 10-25 µM DCFH-DA and incubate for 30-45 minutes at 37°C in the dark.[17][18][21][22]
-
Washing: Remove the DCFH-DA solution and wash the cells gently with PBS to remove any excess probe.
-
Measurement:
-
Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells under a fluorescence microscope using a filter set appropriate for FITC.
-
Flow Cytometry: Detach the cells gently, resuspend them in PBS, and analyze them on a flow cytometer, exciting at 488 nm and measuring emission at ~535 nm.[18]
-
-
Data Analysis: Quantify the mean fluorescence intensity. An increase in green fluorescence indicates a higher level of intracellular ROS.
Protocol for Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment and Collection: Treat cells with this compound with or without NAC as described previously. After incubation, collect both floating and adherent cells. For adherent cells, use a gentle detachment method.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[3][10][19][20][23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis and its mitigation by N-acetylcysteine.
Caption: General experimental workflow for assessing the protective effects of NAC against this compound toxicity.
Caption: Logical relationship between this compound toxicity, oxidative stress, and antioxidant-based mitigation strategies.
References
- 1. Schisandrin B enhances doxorubicin-induced apoptosis of cancer cells but not normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Schizandrin A induces the apoptosis and suppresses the proliferation, invasion and migration of gastric cancer cells by activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schisandrin A inhibits triple negative breast cancer cells by regulating Wnt/ER stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effects of N-acetylcysteine against cadmium-induced damage in cultured rat normal liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. abcam.co.jp [abcam.co.jp]
- 22. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 23. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
Validation & Comparative
Schisandrol A: A Potent Anti-inflammatory Agent on Par with Dexamethasone? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Schisandrol A, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides an objective comparison of Schisandrol A's anti-inflammatory performance against the well-established corticosteroid, dexamethasone, supported by experimental data. We delve into the molecular mechanisms, present quantitative comparisons, and provide detailed experimental protocols to aid in the evaluation and potential application of Schisandrol A in inflammatory disease research and drug development.
Comparative Efficacy: Schisandrol A vs. Dexamethasone
Schisandrol A has demonstrated significant anti-inflammatory activity in various in vivo and in vitro models. A key study directly compared its efficacy to dexamethasone in mouse models of acute inflammation, revealing comparable potency in reducing swelling.
Table 1: In Vivo Anti-inflammatory Effects of Schisandrol A and Dexamethasone in Mice [1]
| Treatment Group (100 mg/kg) | Xylene-Induced Ear Swelling Inhibition Rate (%) | Formaldehyde-Induced Paw Swelling Inhibition Rate (%) |
| Schisandrol A | 42.9 | 27.5 |
| Dexamethasone (25 mg/kg) | - | - |
| Schisandra Polysaccharide | 41.2 | 18.1 |
| Schisandrin B | 6.1 | 6.7 |
Note: While a direct percentage for dexamethasone was not provided in this specific abstract, it was used as a positive control, implying significant inhibition. The data highlights Schisandrol A's superior performance over other Schisandra-derived compounds.
Mechanism of Action: Targeting Key Inflammatory Pathways
Schisandrol A exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Schisandrol A has been shown to effectively inhibit this pathway.[2]
-
Mechanism: In inflammatory conditions, the inhibitor of NF-κB, IκBα, is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators. Schisandrol A prevents the degradation of IκBα and suppresses the phosphorylation of p65, thereby blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[2]
Caption: Schisandrol A inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, including p38 and JNK, also plays a crucial role in inflammation. Schisandra extract, containing Schisandrol A, has been shown to inhibit the phosphorylation of p38 and JNK, further contributing to its anti-inflammatory effects.
Downstream Effects on Inflammatory Mediators
The inhibition of the NF-κB and MAPK pathways by Schisandrol A leads to a significant reduction in the production of key inflammatory mediators.
Table 2: Effect of Schisandrol A on Pro-inflammatory Cytokine and Enzyme Expression
| Inflammatory Mediator | Model | Effect of Schisandrol A | Reference |
| TNF-α | Mouse Serum | Reduced levels | [1] |
| IL-1β | Mouse Serum | Reduced levels | [1] |
| MMP-3, MMP-13 | IL-1β-induced Chondrocytes | Dose-dependent decrease in mRNA levels | [2] |
| COX-2 | IL-1β-induced Chondrocytes | Dose-dependent decrease in mRNA and protein levels | [2] |
Experimental Protocols
For researchers looking to validate these findings, here are detailed protocols for key experiments.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the procedure for inducing an inflammatory response in RAW 264.7 macrophage cells using lipopolysaccharide (LPS) and assessing the inhibitory effects of Schisandrol A.
Caption: Workflow for in vitro anti-inflammatory assay.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of Schisandrol A (e.g., 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (dexamethasone, e.g., 10 µM).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis of NF-κB and MAPK Pathways
This protocol details the steps to assess the effect of Schisandrol A on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
Methodology:
-
Cell Lysis: After treatment as described above (for a shorter duration, e.g., 30-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, IκBα, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Schisandrol A presents a compelling profile as a potent anti-inflammatory agent. Its efficacy, demonstrated to be comparable to dexamethasone in certain in vivo models, is rooted in its ability to effectively suppress the NF-κB and MAPK signaling pathways. This leads to a downstream reduction in the production of a wide array of pro-inflammatory mediators. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the anti-inflammatory properties of Schisandrol A. With its strong preclinical data, Schisandrol A stands as a promising candidate for the development of novel therapeutics for a range of inflammatory diseases. Further head-to-head comparative studies, particularly for in vitro potency (IC50 values), will be crucial in fully elucidating its therapeutic potential relative to existing standards of care.
References
Cross-validation of Schisandrolic acid's anticancer properties in different cell lines.
For Researchers, Scientists, and Drug Development Professionals
Schisandrolic acid, a cycloartane triterpenoid isolated from Schisandra propinqua, has demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comprehensive cross-validation of its anticancer properties, presenting experimental data, detailed protocols, and a comparative analysis to support further research and development in oncology.
Comparative Cytotoxicity of this compound
This compound exhibits moderate cytotoxic activity across different human cancer cell lines. Its efficacy, as determined by IC50 values (the concentration required to inhibit the growth of 50% of cells), is summarized below. For comparison, data for Isothis compound, a structurally similar compound also isolated from S. propinqua, is included.
| Compound | Cell Line | Cell Type | IC50 (µM) after 48h |
| This compound | HepG2 | Human Hepatocellular Carcinoma | 19.8 |
| R-HepG2 | Doxorubicin-resistant HepG2 | 21.2 | |
| MCF-7 | Human Breast Adenocarcinoma | 23.5 | |
| Isothis compound | HepG2 | Human Hepatocellular Carcinoma | 20.5 |
| R-HepG2 | Doxorubicin-resistant HepG2 | 22.1 | |
| MCF-7 | Human Breast Adenocarcinoma | 24.1 |
Data sourced from Tian et al., 2007.[1][2][3]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Experimental evidence indicates that this compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[1][2][3]
Cell Cycle Arrest
Flow cytometry analysis of HepG2 cells treated with this compound revealed a significant increase in the proportion of cells in the G0/G1 phase, indicating a blockage in cell cycle progression. This arrest prevents cancer cells from entering the S phase (DNA synthesis) and G2/M phase (mitosis), thereby inhibiting proliferation.[1][3]
Apoptosis Induction
The induction of apoptosis by this compound is a key mechanism for eliminating cancer cells. This is supported by several experimental findings:
-
Fluorescence Staining: Morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, have been observed in HepG2 cells treated with this compound using fluorescence microscopy.
-
PARP Cleavage: Western blot analysis has shown the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP) in HepG2 cells.[1][2][3] PARP is a substrate for caspases, and its cleavage is a hallmark of caspase-dependent apoptosis.
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Drug Treatment
-
Cell Lines: HepG2, R-HepG2, and MCF-7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted with the culture medium to the desired concentrations for experiments.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability.
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Flow Cytometry for Cell Cycle Analysis
Propidium iodide (PI) staining followed by flow cytometry is used to analyze the cell cycle distribution.
-
Treat HepG2 cells with this compound for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix in 70% ethanol at 4°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (0.1 mg/mL).
-
Incubate at 37°C for 30 minutes.
-
Stain the cells with PI (50 µg/mL) for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot for PARP Cleavage
Western blotting is performed to detect the cleavage of PARP.
-
Treat HepG2 cells with this compound for various time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against PARP overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The full-length PARP is observed at ~116 kDa, and the cleaved fragment at ~89 kDa.
References
Comparative Analysis of Schisandrolic Acid from Diverse Schisandra Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of Schisandrolic acid, a bioactive triterpenoid found in various species of the Schisandra genus. This document synthesizes available data on its presence, biological activities, and relevant experimental protocols.
Presence of this compound in Schisandra Species
This compound has been identified in several Schisandra species, with a notable presence in the stems of Schisandra propinqua.[1] While other species like Schisandra chinensis and Schisandra sphenanthera are well-studied for their lignan content, the concentration of this compound in these species is not well-documented in publicly available research. The following table provides a qualitative summary of the presence of this compound and related triterpenoids in different Schisandra species based on existing literature.
| Compound | Schisandra propinqua | Schisandra chinensis | Schisandra sphenanthera | Schisandra henryi |
| This compound | Present in stems | Present in fruit (quantity not specified) | Not explicitly reported | Not explicitly reported |
| Isothis compound | Present in stems | Present in fruit (quantity not specified) | Not explicitly reported | Not explicitly reported |
| Schisandronic Acid | Present in stems | Not explicitly reported | Not explicitly reported | Not explicitly reported |
Biological Activities of this compound
This compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma (HepG2). The primary mechanism of its anti-cancer activity involves the induction of apoptosis and cell cycle arrest.
Cytotoxicity and Apoptosis
Studies have shown that this compound induces apoptosis in HepG2 cells. This process is characterized by the proteolytic cleavage of poly-ADP-ribose polymerase (PARP), a key substrate for caspases which are activated during apoptosis.
Cell Cycle Arrest
This compound has been observed to cause cell cycle arrest at the G0/G1 phase in cancer cells. This inhibition of cell cycle progression prevents the proliferation of tumor cells.
Experimental Protocols
For researchers interested in investigating this compound, the following are detailed methodologies for key experiments.
Extraction and Isolation of this compound from Schisandra propinqua (General Protocol)
A standardized protocol for the extraction and isolation of this compound is not available in the reviewed literature. However, a general approach can be inferred from studies on triterpenoids from Schisandra species.
-
Plant Material Preparation : Dried and powdered stems of Schisandra propinqua are used as the starting material.
-
Extraction : The powdered material is typically extracted with a solvent such as methanol or ethanol at room temperature. The extraction is often repeated multiple times to ensure maximum yield.
-
Fractionation : The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Triterpenoids like this compound are often found in the less polar fractions.
-
Chromatographic Purification : The fraction containing the target compounds is subjected to various chromatographic techniques for purification. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.
Quantification of this compound by HPLC-MS/UPLC-MS
While specific methods for this compound quantification are not detailed in the search results, a general UPLC-Q-Extractive Orbitrap/MS method for analyzing compounds in Schisandra can be adapted.
-
Sample Preparation : 100 mg of powdered Schisandra plant material is ultrasonicated in 10 mL of methanol for 30 minutes. The extract is then filtered through a 0.22 µm filter.
-
Chromatographic Conditions :
-
Column : A C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 10–50% A over 10 minutes, followed by 50–100% A over 50 minutes.
-
Flow Rate : 1 mL/min.
-
Detection : Mass spectrometer operating in both positive and negative ion modes.
-
-
Quantification : A standard curve is generated using a purified this compound standard of known concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the standard curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding : HepG2 cells are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment : Cells are treated with various concentrations of this compound and incubated for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing cell cycle distribution.
-
Cell Treatment and Harvesting : Cells are treated with this compound for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation : Cells are fixed in ice-cold 70% ethanol while vortexing to prevent clumping. The fixed cells can be stored at -20°C.
-
Staining : The fixed cells are washed with PBS to remove the ethanol and then incubated with a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA) in the dark.
-
Flow Cytometry Analysis : The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Caption: General experimental workflow for the study of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Schisandrolic Acid: A Potent Inducer of Apoptosis and Cell Cycle Arrest in Cancer Cells
A Comparative Analysis Against Established Inhibitors
For Immediate Release – In the ongoing search for novel anticancer agents, Schisandrolic acid, a triterpenoid isolated from Schisandra propinqua, has demonstrated significant cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive benchmark of this compound's performance against well-established inhibitors, supported by experimental data, to offer researchers and drug development professionals a clear perspective on its therapeutic potential.
This compound exerts its anticancer effects by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase.[1][2][3][4] A key mechanism in this process is the proteolytic cleavage of poly-ADP-ribose polymerase (PARP), a critical enzyme in DNA repair and cell death pathways.[1][3] This targeted action positions this compound as a promising candidate for further investigation, particularly in comparison to known PARP and cell cycle inhibitors.
Performance Benchmark: this compound vs. Known Inhibitors
To contextualize the efficacy of this compound, its cytotoxic activity, as measured by IC50 values (the concentration required to inhibit the growth of 50% of cells), is compared with that of commercially available PARP inhibitors and inhibitors of G0/G1 phase progression.
Table 1: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) of this compound |
| HepG2 (Liver) | 13.8 ± 1.2 |
| R-HepG2 (Drug-Resistant Liver) | 14.5 ± 1.5 |
| MCF-7 (Breast) | 12.1 ± 1.1 |
Data sourced from Tian et al., Chemotherapy 2007;53:257–262.
Table 2: Comparative Cytotoxicity (IC50) of PARP Inhibitors
| Inhibitor | Cell Line | IC50 (µM) |
| Olaparib | MDA-MB-231 | ≤20 |
| Niraparib | MDA-MB-231 | ≤20 |
| Rucaparib | MDA-MB-231 | <10 |
| Talazoparib | MDA-MB-231 | 0.48 |
Data represents a selection from published studies and may vary based on experimental conditions.
Table 3: Comparative Activity (IC50) of G0/G1 Cell Cycle Arrest Inhibitors
| Inhibitor | Target/Mechanism | IC50 |
| Flavopiridol | CDK inhibitor | ~100 nM |
| Olomoucine | CDK inhibitor | ~50 µM |
Data represents a selection from published studies and may vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for the experimental protocols cited.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Addition: Treat the cells with various concentrations of this compound or a known inhibitor. Include a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Reagent Addition: Add 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 μL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.
PARP Cleavage Analysis by Western Blot
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for PARP, which detects both the full-length (116 kDa) and the cleaved fragment (89 kDa).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of the 89 kDa band indicates PARP cleavage and apoptosis.
References
Independent Verification of the Pharmacological Effects of Schisandrol A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Schisandrolic acid (Schisandrol A) with other structurally related lignans, supported by experimental data. The information is intended to offer a clear, evidence-based perspective on the therapeutic potential of Schisandrol A.
I. Comparative Analysis of Pharmacological Effects
Schisandrol A, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has demonstrated a wide range of biological activities. This section compares its efficacy with other lignans from the same plant, namely Schisandrin B and Gomisin N, across several key pharmacological domains.
Table 1: Quantitative Comparison of Bioactivities (IC50/EC50 values in µM)
| Compound | Estrogenic Activity (MCF-7 cell proliferation) | P-glycoprotein (P-gp) Inhibition | Anti-inflammatory (NO inhibition in RAW 264.7 cells) | Neuroprotective Effect | Other Key Activities |
| Schisandrol A | Potent (qualitative)[1] | Effective (qualitative)[2] | - | Inhibition of NFAT transcription (IC50: 1.34 µM)[3] | Inhibition of CYP3A4 (IC50: 32.02 µM)[4] |
| Schisandrin B | - | Yes (qualitative)[5][6] | - | - | Inhibition of CYP3A (IC50: 5.51 µM)[7] |
| Gomisin N | - | - | Yes (qualitative) | Protective effect against t-BHP-induced oxidative damage in HT22 cells (EC50: 43.3 µM for Gomisin J)[3] | - |
| Gomisin A | - | - | - | Inhibition of voltage-gated Na+ current (IC50: 6.2 µM and 0.73 µM) | Inhibition of CYP3A4 (IC50: 1.39 µM) |
| Gomisin C | - | - | Inhibition of O2- formation (IC50: 21.5 and 26.9 µg/ml)[8] | - | - |
Note: "-" indicates that no specific quantitative data was found in the cited sources.
II. Key Pharmacological Effects and Signaling Pathways
A. Estrogenic Activity
Schisandrol A exhibits estrogen-like effects by promoting the proliferation of estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7.[1] This activity is mediated through the activation of the estrogen receptor α (ERα)-dependent signaling pathway.
References
- 1. Schisandrol A Exhibits Estrogenic Activity via Estrogen Receptor α-Dependent Signaling Pathway in Estrogen Receptor-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrol A from Schisandra chinensis reverses P-glycoprotein-mediated multidrug resistance by affecting Pgp-substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cytochrome P450 3A4 activity by schisandrol A and gomisin A isolated from Fructus Schisandrae chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B--a novel inhibitor of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin B: a dual inhibitor of P-glycoprotein and multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Differential Gene Expression Profiles of Schisandrolic Acid vs. Control: A Comparative Analysis
To our valued audience of researchers, scientists, and drug development professionals, it is with regret that we must report a current gap in the publicly available scientific literature. Despite a comprehensive search for studies detailing the differential gene expression profiles of Schisandrolic acid versus a control group, no specific research articles containing this data were identified. Therefore, we are unable to provide a direct comparative guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as originally intended.
The investigation into the molecular mechanisms of natural compounds like this compound is a burgeoning field. Techniques such as RNA sequencing (RNA-seq) and microarray analysis are pivotal in elucidating how these compounds affect cellular processes at the genetic level. This typically involves treating a biological system (e.g., cell lines, animal models) with the compound and comparing the resulting gene expression patterns to an untreated control group. The identification of upregulated and downregulated genes can provide crucial insights into the compound's mechanism of action, potential therapeutic targets, and safety profile.
While specific data for this compound is not available, this guide will outline the standard methodologies and the types of data and visualizations that would be expected from such a study. This framework can serve as a template for future research in this area and for the interpretation of similar studies on other compounds.
Hypothetical Data Presentation
Were data available, it would be presented in a clear and structured format to facilitate easy comparison. This would typically include tables summarizing the differentially expressed genes (DEGs).
Table 1: Top 10 Upregulated Genes in Response to this compound Treatment (Hypothetical)
| Gene Symbol | Gene Name | Fold Change | p-value | Function |
| GENE_A | Gene A Name | 5.2 | <0.001 | Apoptosis Regulation |
| GENE_B | Gene B Name | 4.8 | <0.001 | Cell Cycle Control |
| GENE_C | Gene C Name | 4.5 | <0.001 | Oxidative Stress Response |
| GENE_D | Gene D Name | 4.1 | <0.001 | Inflammatory Response |
| GENE_E | Gene E Name | 3.9 | <0.001 | DNA Repair |
| GENE_F | Gene F Name | 3.7 | <0.001 | Signal Transduction |
| GENE_G | Gene G Name | 3.5 | <0.001 | Metabolism |
| GENE_H | Gene H Name | 3.3 | <0.001 | Transcription Factor |
| GENE_I | Gene I Name | 3.1 | <0.001 | Ion Transport |
| GENE_J | Gene J Name | 2.9 | <0.001 | Cell Adhesion |
Table 2: Top 10 Downregulated Genes in Response to this compound Treatment (Hypothetical)
| Gene Symbol | Gene Name | Fold Change | p-value | Function |
| GENE_K | Gene K Name | -6.1 | <0.001 | Cell Proliferation |
| GENE_L | Gene L Name | -5.7 | <0.001 | Angiogenesis |
| GENE_M | Gene M Name | -5.3 | <0.001 | Survival Signaling |
| GENE_N | Gene N Name | -4.9 | <0.001 | Metastasis |
| GENE_O | Gene O Name | -4.6 | <0.001 | Glycolysis |
| GENE_P | Gene P Name | -4.2 | <0.001 | Cell Migration |
| GENE_Q | Gene Q Name | -3.8 | <0.001 | Cytokine Signaling |
| GENE_R | Gene R Name | -3.5 | <0.001 | Lipid Metabolism |
| GENE_S | Gene S Name | -3.2 | <0.001 | Growth Factor Receptor |
| GENE_T | Gene T Name | -2.8 | <0.001 | Extracellular Matrix |
Standard Experimental Protocols
A typical study investigating differential gene expression would involve the following key experimental procedures.
Cell Culture and Treatment
The selected cell line (e.g., a cancer cell line or a relevant normal cell line) would be cultured under standard conditions. Cells would then be treated with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for a specific duration.
RNA Extraction and Quality Control
Total RNA would be extracted from both the this compound-treated and control cells using a commercial kit. The quality and quantity of the extracted RNA would be assessed using spectrophotometry and capillary electrophoresis to ensure high-quality RNA for downstream applications.
RNA Sequencing (RNA-seq) Library Preparation and Sequencing
RNA-seq libraries would be prepared from the total RNA. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries would then be sequenced on a high-throughput sequencing platform.
Bioinformatic Analysis
The raw sequencing reads would undergo quality control and be aligned to a reference genome. Gene expression levels would be quantified, and differential expression analysis would be performed to identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to the control group. Subsequent pathway and gene ontology analysis would be conducted to understand the biological implications of the observed gene expression changes.
Visualization of Experimental Workflow and Signaling Pathways
Visual diagrams are essential for conveying complex experimental workflows and biological pathways. Below are examples of how these would be represented using the DOT language for Graphviz.
Experimental Workflow
Caption: A typical experimental workflow for differential gene expression analysis.
Hypothetical Signaling Pathway Affected by this compound
Based on the functions of hypothetically upregulated and downregulated genes, a signaling pathway diagram could be constructed. For instance, if genes related to apoptosis were upregulated and genes related to cell survival were downregulated, a diagram illustrating these opposing effects on a key signaling node like the PI3K/Akt pathway would be informative.
Caption: Hypothetical inhibition of the PI3K/Akt survival pathway by this compound.
We encourage the scientific community to undertake studies to explore the transcriptomic effects of this compound. Such research would be invaluable for understanding its biological activities and for the development of novel therapeutics. We will continue to monitor the literature and will update this guide as soon as relevant data becomes available.
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Schisandrolic Acid
Essential safety protocols and logistical plans are critical for laboratory professionals handling potentially hazardous compounds. This guide provides detailed procedures for the safe management of Schisandrolic acid, ensuring the well-being of researchers and compliance with safety standards.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure.[1][2][3] The minimum required PPE includes:
-
Gloves: Double gloving with chemotherapy-tested nitrile or latex gloves is recommended.[1][4] Gloves should have sufficient thickness to resist chemical permeation.[2][4]
-
Gown: A disposable, moisture-resistant, long-sleeved gown with cuffs provides crucial protection against splashes and contamination.[1][3]
-
Eye and Face Protection: Chemical splash goggles are essential.[3] In situations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[1]
-
Respiratory Protection: If there is a risk of generating aerosols or handling the compound as a powder, a fit-tested respirator (e.g., N95 or higher) is necessary.[3][5]
-
Additional Protection: A cap and shoe covers should also be worn to minimize the risk of contamination.[1]
| PPE Component | Specification | Purpose |
| Hand Protection | Double-layered, chemotherapy-grade nitrile or latex gloves (>0.45mm thick)[2] | Prevents dermal absorption and chemical burns. |
| Body Protection | Moisture-resistant, long-sleeved gown with cuffs | Protects skin from splashes and contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield | Shields eyes and face from splashes and aerosols. |
| Respiratory | Fit-tested N95 respirator or higher | Prevents inhalation of airborne particles or aerosols. |
| Head/Foot | Cap and shoe covers | Minimizes contamination of hair and personal footwear. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that every step of handling this compound is conducted safely.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.[1]
-
Wear appropriate PPE, including gloves and a lab coat, when unpacking the compound.[1]
-
Store this compound in a well-ventilated, designated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.
-
The storage container should be clearly labeled with the chemical name and hazard warnings.
2. Preparation and Handling:
-
All handling of this compound should occur within a certified chemical fume hood or a biological safety cabinet to control for potential inhalation exposure.[3]
-
Before beginning work, ensure that a chemical spill kit is readily accessible.[3]
-
Measure and weigh the compound carefully to avoid generating dust. If handling a powder, use techniques that minimize aerosolization.
-
When preparing solutions, add the acid to the solvent slowly; never add solvent to the acid.[6]
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
Don the appropriate PPE, including respiratory protection if the spill involves a powder or volatile solution.[5]
-
Contain the spill using absorbent materials from the spill kit.
-
For acidic spills, neutralization with a weak base like sodium bicarbonate is a common practice before cleanup.[6][7]
-
Collect the contaminated materials into a designated hazardous waste container.[8]
-
Thoroughly decontaminate the affected area with a suitable cleaning agent, followed by a rinse with water.[8]
4. Disposal Plan:
-
All waste contaminated with this compound, including gloves, gowns, and disposable labware, must be disposed of as hazardous chemical waste.[8]
-
Collect solid waste in a clearly labeled, sealed container.
-
Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Neutralize acidic waste solutions with a suitable base, such as sodium bicarbonate, before collection for disposal.[7][9] The neutralization should be performed slowly in a fume hood.
-
Follow all institutional and local regulations for hazardous waste disposal.[8][10]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. england.nhs.uk [england.nhs.uk]
- 6. quora.com [quora.com]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 8. web.uri.edu [web.uri.edu]
- 9. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
